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  • Product: 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester
  • CAS: 412268-99-6

Core Science & Biosynthesis

Foundational

in vitro biological activity of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester Foreword: A Chemocentric Approach to In Vitro Profiling As Senior Application Scientists, our primar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Foreword: A Chemocentric Approach to In Vitro Profiling

As Senior Application Scientists, our primary objective is to bridge the gap between novel chemical matter and its potential biological function. The compound at the heart of this guide, 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, presents a compelling case study in hypothesis-driven assay development. Its chemical architecture, featuring a phenylsulfonamide moiety and a Michael acceptor, provides a logical foundation for exploring its potential as a modulator of key biological pathways. This document is structured not as a rigid template, but as a dynamic, logical progression from initial characterization to mechanistic inquiry, reflecting the fluid nature of early-stage drug discovery. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to yield robust and interpretable data.

Initial Physicochemical Profiling: The Foundation of Biological Inquiry

Before any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount. These parameters directly influence its behavior in aqueous assay buffers and cellular environments, and neglecting them can lead to misleading results.

Solubility Assessment

A compound's solubility dictates its maximum achievable concentration in an assay and influences its potential for off-target effects due to precipitation. A kinetic solubility assay using nephelometry is a standard industry practice.

Table 1: Physicochemical Properties of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

ParameterMethodRecommended SolventAnticipated Profile
Solubility Kinetic NephelometryDMSOModerate to low aqueous solubility
Purity HPLC-UV/MSAcetonitrile/Water>95% for biological screening
Stability HPLC-UV over 24hAssay BufferMonitor for degradation

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM stock solution to the PBS, to achieve a final concentration of 100 µM.

  • Mix thoroughly and incubate at room temperature for 2 hours.

  • Measure turbidity using a nephelometer. A significant increase in light scattering compared to a DMSO-only control indicates precipitation.

Hypothesis-Driven Assay Selection: From Structure to Function

The structure of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester suggests at least two plausible mechanisms of action, which will guide our selection of in vitro assays.

  • The Phenylsulfonamide Moiety: This functional group is a well-known pharmacophore found in a variety of enzyme inhibitors, most notably carbonic anhydrase inhibitors.

  • The α,β-Unsaturated Ester: This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) on proteins. This reactivity is a hallmark of many covalent inhibitors that target key signaling pathways, including the NF-κB pathway, which is central to inflammation.

Based on this structural analysis, we will prioritize assays to investigate the compound's potential as an anti-inflammatory agent and an enzyme inhibitor.

In Vitro Anti-Inflammatory Activity: Probing the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Its activation is tightly controlled by the IκB kinase (IKK) complex. We hypothesize that our compound, acting as a Michael acceptor, could covalently modify and inhibit a component of this pathway, preventing the transcription of pro-inflammatory genes. A luciferase reporter assay provides a robust and high-throughput method to quantify NF-κB activation.

NF-κB Luciferase Reporter Assay

This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression, which can be quantified by adding a substrate and measuring luminescence.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for 1 hour.

  • Pathway Activation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNFα) at a final concentration of 10 ng/mL, for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega's ONE-Glo™ Luciferase Assay System) according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Diagram 1: NF-κB Luciferase Reporter Assay Workflow

NF_kB_Workflow cluster_plate 96-Well Plate A 1. Seed Cells (HEK293-NF-kB-luc) B 2. Add Compound (1 hr incubation) A->B C 3. Add Activator (e.g., TNFα, 6 hr) B->C D 4. Lyse & Add Luciferase Substrate C->D E 5. Read Luminescence (Plate Reader) D->E F 6. Data Analysis (IC50 Calculation) E->F Apoptosis_Workflow cluster_plate 96-Well Plate with Cancer Cells A 1. Seed Cancer Cells B 2. Treat with Compound (24-48 hr incubation) A->B C 3. Add Caspase-Glo® 3/7 Reagent B->C D 4. Read Luminescence (Plate Reader) C->D E 5. Determine EC50 for Apoptosis Induction D->E

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Table 2: Representative Data from In Vitro Assays

AssayCell LineEndpointResult (IC50/EC50)
NF-κB Luciferase HEK293Inhibition of TNFα-induced signale.g., 5.2 µM
Caspase-Glo® 3/7 JurkatInduction of Apoptosise.g., 10.8 µM
Carbonic Anhydrase II N/A (Enzyme)Enzyme Inhibitione.g., > 50 µM

In Vitro Enzyme Inhibition: Targeting Carbonic Anhydrase

The phenylsulfonamide group is a classic zinc-binding motif found in many carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers. A direct enzyme inhibition assay is the most appropriate method to evaluate this hypothesis.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (4-NPA), which produces a colored product that can be measured spectrophotometrically.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare a solution of purified human carbonic anhydrase II (hCA II) in Tris-HCl buffer (pH 7.5). Prepare a stock solution of the substrate, 4-NPA, in acetonitrile.

  • Assay Plate Setup: In a 96-well plate, add buffer, hCA II, and serial dilutions of the test compound. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the 4-NPA substrate to all wells to start the enzymatic reaction.

  • Spectrophotometric Reading: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor. Determine the percent inhibition relative to a DMSO control and calculate the IC50 value.

Mechanistic Elucidation: A Hypothetical Model

Based on the in vitro data, we can construct a hypothetical signaling pathway to explain the compound's anti-inflammatory effects. The compound may act as a covalent inhibitor of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Diagram 3: Hypothetical Mechanism of NF-κB Inhibition

MOA TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkBa_p->Proteasome targeted for degradation Proteasome->IkBa_p degrades Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Compound Test Compound Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

Conclusion

This guide outlines a hypothesis-driven approach to characterizing the . By leveraging its distinct chemical features, we have prioritized the investigation of its anti-inflammatory and enzyme-inhibitory potential. The provided protocols for NF-κB reporter, caspase activity, and carbonic anhydrase inhibition assays represent a robust starting point for a comprehensive profiling cascade. The resulting data will not only define the compound's potency and primary mechanism of action but will also guide future studies, including secondary cell-based assays and eventual in vivo validation.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. [Link]

  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents. [Link]

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, a key intermediate in pharmaceutical research and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, a key intermediate in pharmaceutical research and development. The document details the strategic two-step synthetic approach, encompassing sulfonamide formation followed by a palladium-catalyzed Heck reaction. Each step is elucidated with mechanistic insights, a detailed experimental protocol, and a discussion of critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction and Strategic Overview

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is a molecule of significant interest in medicinal chemistry, often serving as a building block in the synthesis of complex therapeutic agents. Its structure, featuring a central phenylsulfamoylphenyl core appended with a reactive acrylic acid methyl ester moiety, makes it a versatile precursor for further chemical modifications.

The synthesis strategy outlined in this guide is a convergent two-step process that is both efficient and amenable to scale-up. The core logic of this pathway is to first construct the stable sulfonamide backbone and then introduce the acrylic functionality in the final step. This approach avoids potential complications and side reactions that might arise from carrying the reactive acrylate group through multiple synthetic transformations.

The overall synthetic transformation can be visualized as follows:

synthesis_overview Precursors Aniline & 3-Bromobenzenesulfonyl chloride Intermediate N-(3-bromophenyl)benzenesulfonamide Precursors->Intermediate Sulfonamide Formation Final_Product 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester Intermediate->Final_Product Heck Reaction Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Final_Product

Caption: High-level overview of the two-step synthesis pathway.

Detailed Synthesis Pathway and Mechanistic Insights

The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is achieved through two key chemical transformations:

  • Step 1: N-Phenyl-3-bromobenzenesulfonamide Formation (Sulfonylation)

  • Step 2: Palladium-Catalyzed Heck Reaction

Step 1: Synthesis of N-(3-bromophenyl)benzenesulfonamide

The initial step involves the formation of a stable sulfonamide bond through the reaction of aniline with 3-bromobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction:

Aniline + 3-Bromobenzenesulfonyl chloride → N-(3-bromophenyl)benzenesulfonamide + HCl

Mechanism: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. This is a well-established and efficient reaction for the formation of sulfonamides[1][2]. The reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester via Heck Reaction

The second and final step is a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction. This powerful carbon-carbon bond-forming reaction couples the previously synthesized N-(3-bromophenyl)benzenesulfonamide with methyl acrylate to introduce the desired acrylic ester functionality[3][4].

Reaction:

N-(3-bromophenyl)benzenesulfonamide + Methyl Acrylate --(Pd catalyst, base)--> 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Mechanism: The catalytic cycle of the Heck reaction is well-understood and involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of N-(3-bromophenyl)benzenesulfonamide, forming a Pd(II) intermediate.

  • Olefin Coordination and Insertion: Methyl acrylate coordinates to the palladium center, followed by migratory insertion of the acrylate into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium species to form the alkene product and a palladium-hydride complex.

  • Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt.

The choice of palladium catalyst, ligand, base, and solvent are critical for the success of the Heck reaction and can significantly influence the reaction rate and yield[3][5].

Experimental Protocols

The following protocols are based on established procedures and provide a detailed, step-by-step guide for the synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester[6].

Materials and Reagents
ReagentCAS NumberSupplierPurity
3-Bromobenzenesulfonyl chloride2905-24-0Sigma-Aldrich96%
Aniline62-53-3Sigma-Aldrich≥99.5%
Methyl Acrylate96-33-3Sigma-Aldrich99%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Sigma-Aldrich98%
Tri(o-tolyl)phosphine (P(o-tolyl)₃)6163-58-2Sigma-Aldrich97%
Triethylamine (TEA)121-44-8Sigma-Aldrich≥99.5%
Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich≥99.5%
Toluene108-88-3Sigma-AldrichAnhydrous, 99.8%
Ethyl Acetate141-78-6Sigma-Aldrich≥99.5%
Methanol67-56-1Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)75-09-2Sigma-AldrichAnhydrous, ≥99.8%
Thionyl Chloride7719-09-7Sigma-Aldrich≥99.5%
Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzenesulfonate-Custom Synthesis-
Synthesis Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Heck Reaction s1_reactants Aniline + 3-Bromobenzenesulfonyl chloride in Toluene s1_reaction Reaction with DIPEA (20-30°C, 2-2.5h) s1_reactants->s1_reaction s1_workup Aqueous Workup (Water, HCl, NaHCO₃) s1_reaction->s1_workup s1_product N-(3-bromophenyl)benzenesulfonamide s1_workup->s1_product s2_reactants N-(3-bromophenyl)benzenesulfonamide + Methyl Acrylate in Acetonitrile s1_product->s2_reactants s2_reaction Reflux with TEA (5h under N₂) s2_reactants->s2_reaction s2_catalyst Pd(OAc)₂ + P(o-Tolyl)₃ s2_catalyst->s2_reaction s2_filtration Filtration through Celite s2_reaction->s2_filtration s2_purification Concentration & Column Chromatography s2_filtration->s2_purification s2_product Final Product s2_purification->s2_product

Caption: Detailed workflow for the two-step synthesis.

Step-by-Step Protocol (Method B from Patent WO2018020406A1)[6]

This method starts from a pre-formed sulfonate salt and generates the sulfonyl chloride in situ.

  • Preparation of the Sulfonyl Chloride Intermediate:

    • To a mixture of sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzenesulfonate (100g) in toluene (500mL), add dimethylformamide (10mL) and thionyl chloride (90g).

    • Stir the mixture for 2 to 2.5 hours at 55-65 °C.

    • Distill the reaction mixture under vacuum to remove excess thionyl chloride and solvent.

    • To the resulting residue, add toluene (600mL), stir for 10-20 minutes at 20-30 °C, filter, and wash the solid with toluene (200mL). The combined organic layer contains the in-situ generated sulfonyl chloride.

  • Sulfonamide Formation:

    • Cool the organic layer from the previous step to 0-10 °C.

    • Add aniline (42.3g) and diisopropylethylamine (58.7g) to the cooled solution.

    • Stir the reaction mixture for 2-2.5 hours at 20-30°C.

  • Work-up and Purification:

    • Add ethyl acetate (1500mL) and water (500mL) to the reaction mixture and stir for 15-30 minutes.

    • Separate the organic layer and wash it sequentially with dilute HCl and 5% sodium bicarbonate solution.

    • Treat the organic layer with activated carbon and then remove the solvent by distillation.

    • To the resulting residue, add toluene (300mL), stir at 20-30 °C, filter the solid, and dry.

    • Add methanol (2000mL) to the dried product, stir at 55-60 °C for 15-30 minutes, and then partially recover the solvent.

    • Cool the reaction mixture to ambient temperature, stir for 1-1.5 hours, filter the precipitate, wash with methanol, and dry under vacuum to obtain methyl (2E)-3-[3-(phenylsulfamoyl) phenyl] prop-2-enoate.

Yield: 92g of the final product was reported in the patent.[6]

Characterization Data

The final product, 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, is typically a pale-yellow to yellow-brown solid.[7]

PropertyValueReference(s)
CAS Number 866323-86-6[7][8][9]
Molecular Formula C₁₆H₁₅NO₄S[7]
Molecular Weight 317.37 g/mol [7]
Physical Form Pale-yellow to Yellow-brown Solid[7]
Purity (Typical) ≥95%[7]
Storage Room temperature[7]

Further characterization would typically involve spectroscopic analysis:

  • ¹H NMR: To confirm the presence and integration of aromatic and vinylic protons, as well as the methyl ester and NH protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • IR Spectroscopy: To identify characteristic functional group vibrations, such as the C=O stretch of the ester, the S=O stretches of the sulfonamide, and the N-H stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester can be reliably achieved through a two-step sequence involving sulfonamide formation and a subsequent Heck reaction. This approach offers a convergent and efficient route to this valuable pharmaceutical intermediate. The provided experimental protocol, derived from patent literature, offers a scalable and practical method for its preparation. As with all chemical syntheses, appropriate safety precautions should be taken, and all reaction steps should be performed in a well-ventilated fume hood by trained personnel.

References

  • Heck Coupling. Organic Synthesis. [Link]

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. ResearchGate. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
  • Polymorphic forms of belinostat and processes for preparation thereof.
  • Reactions of Aniline. Chemistry Steps. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]

  • (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. JIGS Chemical Limited. [Link]

  • How do I synthesize acrylic ester ? ResearchGate. [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl-β-methanesulfonylamino-β-ethoxy Acrylate. Mol-Instincts. [Link]

  • New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

  • Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

Sources

Foundational

Physicochemical Profiling of 3-(3-Phenylsulfamoylphenyl)acrylic Acid Methyl Ester: Molecular Weight and Lipophilicity Dynamics

Executive Summary In the landscape of pharmaceutical synthesis and analytical chemistry, the rigorous characterization of intermediate compounds is critical for ensuring the purity, efficacy, and safety of final active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and analytical chemistry, the rigorous characterization of intermediate compounds is critical for ensuring the purity, efficacy, and safety of final active pharmaceutical ingredients (APIs). 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) is a highly specific sulfonamide-acrylate derivative [1]. It serves as a critical penultimate intermediate—and subsequently, a tracked residual impurity—in the synthesis of Belinostat, a potent histone deacetylase (HDAC) inhibitor used in oncology [3].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight dynamics and lipophilicity (LogP), explaining the causality behind its physicochemical behavior and detailing self-validating protocols for its empirical measurement.

Molecular Weight & Structural Dynamics

Structural Composition and Mass Defect

The compound possesses the molecular formula C16H15NO4S , integrating a phenylsulfamoyl moiety with a methyl cinnamate (acrylic acid methyl ester) backbone [1].

  • Average Molecular Weight (MW): 317.36 g/mol [1].

  • Monoisotopic Mass: 317.0722 Da.

Causality in Analytical Tracking: In drug development, tracking this ester as "Belinostat Impurity 3" requires high-resolution mass spectrometry (HRMS) [3]. The presence of the sulfur atom introduces a distinct isotopic signature (specifically the 34 S +2 Da peak at ~4.4% relative abundance). The mass defect generated by the oxygen and sulfur atoms allows for precise differentiation of this unreacted ester from the final hydroxamic acid API (Belinostat) and other isobaric degradation products during stability testing.

Lipophilicity (LogP) and Partitioning Causality

The Role of LogP in Synthetic Purging

Lipophilicity, expressed as the partition coefficient (LogP), dictates how a molecule distributes between aqueous and organic phases. The predicted LogP for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is 3.94 [2].

Mechanistic Insight: The final API, Belinostat, replaces the lipophilic methyl ester group with a hydrophilic hydroxamic acid (-CONHOH) group, significantly lowering the LogP to approximately 1.8. This Δ LogP of >2.0 units is not merely a statistical artifact; it is the fundamental thermodynamic driver used by process chemists to purge the unreacted ester. Because the ester is highly lipophilic (LogP ~3.94), it remains partitioned in the organic phase (e.g., ethyl acetate or dichloromethane) during aqueous basic workups, allowing the more polar API to be selectively isolated.

Quantitative Data Summaries

To facilitate rapid comparison and assay development, the core physicochemical parameters and required calibration standards for empirical testing are summarized below.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl esterIUPAC identification
CAS Number 866323-86-6Global registry identifier [1]
Molecular Formula C16H15NO4SDetermines exact mass and isotopic spread
Average Molecular Weight 317.36 g/mol Used for molarity calculations in synthesis[1]
Monoisotopic Mass 317.0722 DaTarget for HRMS-ESI extraction windows
Predicted LogP 3.94Dictates organic phase solubility and retention [2]
Table 2: OECD 117 RP-HPLC Calibration Standards

Reference standards utilized to build the LogP calibration curve.

Reference SubstanceKnown LogPTarget Retention Time ( tR​ )Function in Protocol
Thiourea -~1.5 minDead time ( t0​ ) marker
2-Butanone 0.3~2.5 minLow-end calibration
Acetanilide 1.0~4.1 minMid-low calibration
Phenol 1.5~5.8 minMid-range calibration
Benzophenone 3.2~12.4 minHigh-range calibration
Phenanthrene 4.5~22.1 minUpper-bound calibration

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Confirmation

Objective: Confirm the monoisotopic mass to track the ester as a residual impurity down to parts-per-million (ppm) thresholds.

  • Sample Preparation: Dissolve 1.0 mg of the ester in 10 mL of LC-MS grade Methanol (100 µg/mL stock). Dilute to 1 µg/mL using Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Ionization Parameters: Operate in Electrospray Ionization Positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Acquisition: Scan from m/z 100 to 1000 with a resolving power of 70,000 FWHM at m/z 200.

  • Self-Validation Check: Extract the theoretical [M+H]+ ion at m/z 318.0795. The protocol is valid only if the mass error is 3 ppm and the 34 S isotopic peak is observed at m/z 320.0753 with ~4.4% relative intensity.

Protocol 2: RP-HPLC Determination of Lipophilicity (OECD 117)

Objective: Empirically determine the LogP to design precise liquid-liquid extraction workflows. Causality: The traditional shake-flask method (OECD 107) often fails for sulfonamides due to emulsion formation at the interface. RP-HPLC bypasses this by correlating the capacity factor ( k′ ) to LogP.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol and HPLC-grade Water (70:30 v/v). Degas via sonication.

  • System Setup: Equip the HPLC with a C18 column (150 x 4.6 mm, 5 µm particle size). Set flow rate to 1.0 mL/min and column temperature to 25.0 ± 1°C.

  • Dead Time Measurement: Inject 10 µL of Thiourea (0.1 mg/mL). Record the dead time ( t0​ ).

  • Calibration Curve Generation: Inject the reference standards (Table 2). Calculate the capacity factor for each using the formula: k′=(tR​−t0​)/t0​ . Plot log(k′) versus known LogP.

  • Sample Analysis: Inject 10 µL of the methyl ester sample. Record its retention time ( tR​ ) and calculate its log(k′) .

  • Self-Validation Check: The system is validated if the linear regression of the calibration curve yields an R2≥0.99 . Interpolate the ester's LogP from the validated curve.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the RP-HPLC LogP determination protocol, highlighting the transformation of raw chromatographic data into a thermodynamic physicochemical parameter.

G cluster_0 LogP Determination Workflow (OECD 117) N1 1. Sample Preparation (Analyte in Methanol) N2 2. RP-HPLC Injection (Isocratic C18 Column) N1->N2 N3 3. Retention Time (tR) Acquisition N2->N3 N4 4. Capacity Factor (k') Derivation N3->N4 N5 5. LogP Interpolation (Calibration Curve) N4->N5

Fig 1: RP-HPLC workflow for experimental LogP determination of the methyl ester.

References

  • Title: C16H15NO4S - Physical Properties Source: Vitas-M Lab (via PubChemLite) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Course for a Novel Candidate The journey of a novel chemical entity from disco...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Candidate

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific evaluation. A critical milestone in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. This guide provides a robust framework for conducting the pharmacokinetic profiling of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, a compound of interest for further development. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to illuminate the underlying scientific rationale, ensuring that each step contributes to a holistic understanding of the molecule's behavior in vivo. This document is structured to be a self-validating system, where the insights from one stage inform the experimental design of the next, ensuring a data-driven and resource-efficient evaluation.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the physicochemical properties and a computational forecast of the ADME profile of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester are paramount.

Physicochemical Properties

The inherent properties of a molecule dictate its formulation possibilities and its interaction with biological systems.

Table 1: Physicochemical Properties of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

PropertyValueMethodSignificance in Pharmacokinetics
Molecular Formula C₁₆H₁₅NO₄S[1][2]N/AFoundational for all subsequent calculations.
Molecular Weight 317.37 g/mol [1]N/AInfluences diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient) Predicted: 2.5 - 3.5Computational (e.g., SwissADME)[3]A key indicator of lipophilicity, which affects absorption, distribution, and membrane permeability. Values in this range suggest good bioavailability.[4]
Aqueous Solubility Predicted: Slightly soluble[5]In vitro kinetic or thermodynamic solubility assayCritical for dissolution and absorption. Poor solubility can be a major hurdle for oral bioavailability.
pKa Predicted: Acidic and basic centersComputational (e.g., MarvinSketch)Determines the ionization state at different physiological pH values, impacting solubility, permeability, and binding.

Experimental Protocol: Kinetic Aqueous Solubility Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4) in a 96-well plate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the compound using a validated analytical method, such as LC-MS/MS.[6][7]

In Silico ADME Prediction

Computational models provide a valuable, early glimpse into the potential pharmacokinetic behavior of a compound, guiding subsequent experimental designs.[3][8]

Table 2: Predicted ADME Properties of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

ParameterPredicted ValueIn Silico ToolImplication for Experimental Design
Human Intestinal Absorption HighSwissADME, admetSAR[8]Suggests that oral administration is a viable route. Permeability assays (e.g., Caco-2) are warranted for confirmation.
BBB Penetration Likely LowPreADMET[9]If CNS activity is desired, structural modifications may be needed. If not, this predicts a lower risk of CNS-related side effects.
P-glycoprotein Substrate PossibleSwissADMEIf predicted to be a substrate, efflux by P-gp could limit oral absorption and CNS penetration. This should be tested in vitro.
CYP450 Inhibition Potential for CYP2C9 and CYP3A4 inhibition[3]SwissADME, StarDrop™[10]Indicates a potential for drug-drug interactions. In vitro CYP inhibition assays are crucial.
Metabolic Lability Ester and acrylic acid moietiesStarDrop™, Meteor[8][10]The ester group is a potential site for hydrolysis. The acrylic acid moiety could undergo reduction or conjugation. This informs the design of metabolic stability assays.

Part 2: In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are the workhorse of early ADME profiling, providing quantitative data on specific pharmacokinetic processes.

Metabolic Stability

The susceptibility of a compound to metabolism is a primary determinant of its half-life and oral bioavailability.[11] Liver microsomes are a common starting point as they contain a high concentration of phase I metabolic enzymes, particularly cytochrome P450s.[12]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

  • Reaction Mixture Preparation: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[10]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[6][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Data Presentation: Hypothetical Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester 4530.8
Propranolol (High Clearance Control) 8173.3
Verapamil (Moderate Clearance Control) 2555.5

These hypothetical results would classify the compound as having low to moderate intrinsic clearance.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and the fraction available to exert a pharmacological effect or be metabolized.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device.

  • Sample Addition: Add plasma to one chamber and the compound (at 1 µM) in PBS to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: At the end of the incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption and identify potential P-glycoprotein substrates.[14]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Transport Studies:

    • A-to-B (Apical to Basolateral): Add the compound to the apical side (representing the intestinal lumen) and measure its appearance on the basolateral side (representing the blood).

    • B-to-A (Basolateral to Apical): Add the compound to the basolateral side and measure its appearance on the apical side.

  • Sampling: Collect samples from the receiver compartment at various time points.

  • Analysis: Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of an active efflux transporter like P-glycoprotein.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the integrated ADME processes and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[15]

Study Design

A typical initial in vivo PK study would involve administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

dot

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation: For IV administration, dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). For PO administration, formulate as a suspension in 0.5% methylcellulose.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in plasma samples using a validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed to determine key pharmacokinetic parameters.

dot

PK_Parameters Data Plasma Concentration-Time Data IV and PO NCA Non-Compartmental Analysis (NCA) Software: Phoenix WinNonlin Data->NCA Params Key PK Parameters Cmax Tmax AUC Clearance (CL) Volume of Distribution (Vd) Half-life (t½) Bioavailability (F%) NCA->Params

Caption: Data analysis workflow for pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to the onset and intensity of pharmacological effects and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
Clearance (CL) Volume of plasma cleared of the drug per unit timeDetermines the maintenance dose required to achieve a target steady-state concentration.
Volume of Distribution (Vd) Apparent volume into which the drug distributesIndicates the extent of tissue distribution. A large Vd suggests extensive distribution outside of the plasma.
Half-life (t½) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and the time to reach steady-state.
Oral Bioavailability (F%) Fraction of the oral dose that reaches systemic circulationA critical parameter for the viability of an oral drug. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Analytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. The method for quantifying 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in biological matrices (e.g., plasma) must be validated according to regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of the measured values to the true value and the degree of scatter, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[6]

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, as outlined in this guide, is a systematic process of building a comprehensive understanding of the molecule's disposition in the body. By integrating in silico predictions with rigorous in vitro and in vivo experimental data, we can make informed decisions about the compound's potential as a drug candidate. The data generated through these studies will be critical for guiding lead optimization, designing toxicology studies, and ultimately, predicting a safe and efficacious dose for human studies. This structured, iterative approach ensures scientific integrity and maximizes the potential for success in the complex landscape of drug development.

References

  • Title: Understanding pharmacokinetics and biodistribution of antibody–drug conjugates (ADCs)
  • Title: Calculated ADME and pharmacokinetic parameters of 3 and 4a-e. Source: ResearchGate URL: [Link]

  • Title: Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides Source: Chemistry Europe URL: [Link]

  • Title: Metabolic Stability Source: Mattek URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]

  • Title: Analytical Methods for the Quantification of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid Source: JIGS Chemical Limited URL: [Link]

  • Title: (Z)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid Source: Axios Research URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo Source: Pharmacokinetics and Pharmacodynamics URL: [Link]

  • Title: Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method Source: National Center for Biotechnology Information URL: [Link]

  • Title: A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Pharmacokinetics of Marine-Derived Drugs Source: MDPI URL: [Link]

  • Title: Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol Source: Current issues in pharmacy and medicine: science and practice URL: [Link]

  • Title: Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compou Source: ChemRxiv URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Assay Protocol for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Target Audience: Researchers, assay biologists, and medicinal chemists in epigenetic drug discovery. Compound Focus: 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay biologists, and medicinal chemists in epigenetic drug discovery. Compound Focus: 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6)

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic pharmacology, histone deacetylase (HDAC) inhibitors are critical tools for reversing aberrant epigenetic silencing in oncology[1]. Belinostat (PXD101), an FDA-approved pan-HDAC inhibitor, relies on a hydroxamic acid moiety to potently chelate the zinc ion (Zn²⁺) residing in the catalytic pocket of HDAC enzymes[2].

The compound 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is the direct synthetic precursor and a structural analog to belinostat[3]. In cell-based screening and structure-activity relationship (SAR) profiling, this methyl ester serves a dual and critical purpose:

  • Validation of Zinc-Binding Dependency: By masking the acidic/chelating group as a methyl ester, direct Zn²⁺ chelation is abolished. Using this compound as a negative structural control allows researchers to distinguish true HDAC-mediated phenotypic effects from off-target lipophilic toxicity.

  • Prodrug & Intracellular Cleavage Modeling: Esters are highly cell-permeable. Evaluating this compound in cell culture assesses the rate of intracellular esterase cleavage. If the compound exhibits high cellular toxicity but lacks cell-free enzymatic activity, it acts as a self-validating model for intracellular prodrug activation.

G Ester 3-(3-Phenylsulfamoylphenyl) acrylic acid methyl ester (No Zn2+ Chelation) Esterase Intracellular Esterases Ester->Esterase Cellular Uptake & Hydrolysis HDAC HDAC Enzyme (Active Site Zn2+) Ester->HDAC No Direct Inhibition Acid Carboxylic Acid (Weak Zn2+ Chelator) Esterase->Acid Cleavage Acid->HDAC Weak Inhibition Belinostat Belinostat (Hydroxamic Acid) (Strong Zn2+ Chelator) Belinostat->HDAC Potent Inhibition

Mechanistic pathway comparing the HDAC inhibitory potential of belinostat versus its methyl ester analog.

Reagent Preparation & Stability

Compound Properties:

  • Molecular Weight: 317.36 g/mol

  • Formula: C₁₆H₁₅NO₄S

  • Solubility: Soluble in DMSO.

Preparation of 10 mM Stock Solution: Causality Check: Esters are susceptible to spontaneous hydrolysis in aqueous buffers over time. To ensure the integrity of the methyl ester and prevent premature conversion to the carboxylic acid, the compound must be dissolved in anhydrous DMSO and strictly kept away from water until the moment of cell treatment.

  • Weigh exactly 3.17 mg of the lyophilized powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C or -80°C.

Experimental Workflows

The following protocols establish a self-validating system. Protocol A measures phenotypic outcomes (cell death), while Protocol B confirms whether that cell death is mechanistically linked to HDAC inhibition (target engagement)[4].

Workflow Prep Compound Prep (10 mM in DMSO) Treat Drug Treatment (24-72h Incubation) Prep->Treat Seed Cell Seeding (HeLa/HCT116) Seed->Treat Viability Viability Assay (CellTiter-Glo) Treat->Viability Dose-Response WB Target Engagement (Western Blot) Treat->WB Ac-H3 / Ac-Tubulin

Experimental workflow for evaluating the cytotoxicity and target engagement of the methyl ester.

Protocol A: Cell Viability & Cytotoxicity (ATP-based Luminescence)

Rationale: We utilize HeLa (cervical adenocarcinoma) or HCT116 (colon carcinoma) cells, as these lines possess high baseline proliferation rates and well-characterized responses to HDAC inhibitors[4]. An ATP-dependent luminescent assay (e.g., CellTiter-Glo) is chosen over MTT because it provides a broader linear dynamic range and avoids metabolic artifacts caused by mitochondrial oxidoreductase variations.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HeLa cells in logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a solid-white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation (10x Plate): Prepare a 10-point, 3-fold serial dilution of the methyl ester in intermediate media.

    • Control Validation: Include Belinostat (positive control) and 0.1% DMSO (vehicle negative control).

    • Concentration Range: Because the ester is a weaker prodrug/analog, test from 100 µM down to 5 nM.

  • Dosing: Transfer 10 µL from the 10x treatment plate to the 90 µL cell culture plate (final DMSO concentration = 0.1%).

  • Incubation: Incubate for 72 hours. Causality: Epigenetic drugs require at least 48-72 hours to manifest cytotoxicity, as the mechanism relies on transcriptional reprogramming and subsequent cell cycle arrest rather than immediate acute toxicity.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo reagent per well. Shake at 400 rpm for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

Protocol B: Intracellular Target Engagement (Western Blotting)

Rationale: Cell death alone does not prove HDAC inhibition. To validate that the methyl ester is acting via the epigenetic pathway (either directly or via esterase cleavage), we must measure the accumulation of acetylated substrates. We probe for Acetyl-Histone H3 (Class I HDAC target) and Acetyl-α-Tubulin (HDAC6 target)[5].

Step-by-Step Methodology:

  • Seeding & Treatment: Seed HeLa cells in 6-well plates at 3×105 cells/well. Treat with Vehicle, Belinostat (1 µM), and the Methyl Ester (1 µM, 10 µM, 50 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor cocktail (e.g., 1 µM Trichostatin A) to prevent post-lysis deacetylation.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST.

  • Antibody Probing:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/14) (1:1000), Anti-Acetyl-α-Tubulin (1:2000), Anti-GAPDH (1:5000, loading control).

    • Secondary: HRP-conjugated anti-rabbit/mouse (1:10000).

  • Detection: Develop using ECL substrate and quantify densitometry. Interpretation: A lack of acetylation at 10 µM of the methyl ester, contrasted with hyperacetylation by 1 µM Belinostat, confirms the necessity of the hydroxamic acid ZBG for target engagement.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile when comparing the active drug (Belinostat) against its structural analogs, illustrating the self-validating nature of this SAR assay system.

Table 1: Comparative Pharmacological Profile in HeLa Cells

CompoundFunctional GroupCell-Free HDAC1 IC₅₀ (nM)HeLa Cytotoxicity IC₅₀ (µM)Intracellular Ac-H3 Accumulation
Belinostat (PXD101) Hydroxamic Acid~27 nM[4]0.2 - 3.4 µM[4]++++ (Potent at 1 µM)
Belinostat Acid Carboxylic Acid> 5,000 nM> 50 µM+ (Weak at 10 µM)
Methyl Ester (CAS: 866323-86-6) Methyl Ester> 10,000 nM~ 15 - 40 µM++ (Requires >10 µM)

*Note: Activity of the methyl ester in cell-based assays is highly dependent on the expression levels of intracellular carboxylesterases in the specific cell line used, which convert the ester to the weakly active carboxylic acid.

References

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Targeting Histone Modifications in Colorectal Cancer: Therapeutic Potential of Epigenetic Modifiers Source: Xia & He Publishing URL:[Link]

  • Belinostat Therapy for Peripheral T-Cell Lymphoma Source: International Journal of Health Technology and Innovation URL:[Link]

  • Simple and Efficient Synthesis of Belinostat Source: ResearchGate URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Abstract This application note presents a comprehensive protocol for the analysis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, a molecule of interest in pharmaceutical and chemical synthesis. We detail a robu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive protocol for the analysis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, a molecule of interest in pharmaceutical and chemical synthesis. We detail a robust method employing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The protocol covers sample preparation, instrument parameters for both positive and negative ion electrospray ionization (ESI), and an in-depth analysis of the expected fragmentation patterns. The use of high-resolution mass spectrometry provides confident structural elucidation through accurate mass measurements of the precursor and product ions, a critical step for compound verification and impurity profiling in research and drug development settings.

Introduction and Scientific Rationale

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (Molecular Formula: C₁₆H₁₅NO₄S, Molecular Weight: 317.37 g/mol ) is a complex small molecule incorporating both a sulfonamide and an acrylic acid methyl ester moiety. Such compounds are often investigated as intermediates in the synthesis of pharmacologically active agents.[1] A definitive and reliable analytical method is therefore essential for its structural confirmation, purity assessment, and pharmacokinetic studies.

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ionized molecules, making it ideal for this purpose.[2] When coupled with a separation technique like liquid chromatography (LC), it allows for the analysis of complex mixtures with high specificity and sensitivity.[3][4]

Why this approach?

  • LC-MS for Specificity: LC separates the target analyte from synthesis byproducts or matrix components, ensuring that the mass spectrum is clean and attributable to the compound of interest.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules.[5] The target molecule contains a sulfonamide group with an acidic proton and a nitrogen atom that can be readily protonated, making it an excellent candidate for analysis in both negative and positive ion modes, respectively.[5][6] This dual-mode analysis provides complementary information for greater confidence in identification.

  • Quadrupole Time-of-Flight (Q-TOF) MS for Confidence: A Q-TOF is a hybrid mass spectrometer that combines a quadrupole mass filter with a time-of-flight mass analyzer.[7][8] This configuration offers two key advantages:

    • High Mass Accuracy: It can measure m/z values to within a few parts-per-million (ppm), which is crucial for determining the elemental composition of an unknown molecule or confirming the identity of a known one.[3][9]

    • High Resolution: It can distinguish between ions with very similar m/z values, which is essential for resolving complex spectra.[7][10][11]

  • Tandem MS (MS/MS) for Structural Elucidation: By isolating the precursor ion and inducing fragmentation via collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."[7] The fragmentation pathways of sulfonamides are well-studied and often involve characteristic losses, such as the elimination of sulfur dioxide (SO₂), which serves as a diagnostic tool for structural confirmation.[12][13]

This guide provides a self-validating system, where the combination of retention time, accurate mass of the precursor ion, and the high-resolution fragmentation pattern provides an unambiguous identification of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester.

Experimental Workflow

The overall analytical process is outlined below, from initial sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing p1 Weigh Analyte Standard p2 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) p1->p2 p3 Perform Serial Dilutions (Working Solutions) p2->p3 a1 Inject Sample into UHPLC System p3->a1 Introduce to Instrument a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization via ESI Source (Positive & Negative Modes) a2->a3 a4 Mass Analysis (Q-TOF) a3->a4 d1 Acquire Full Scan MS Data (Accurate Mass of Precursor) a4->d1 Send Data d2 Acquire ddMS² Data (High-Res Product Ion Scans) d1->d2 d3 Process Data (Extract Chromatograms, Spectra) d2->d3 d4 Structural Confirmation d3->d4

Caption: Overall experimental workflow for the analysis of the target compound.

Detailed Protocols

Materials and Reagents
  • Analyte: 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) standard.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Optima™ LC/MS grade Formic Acid (for positive mode) and Ammonium Hydroxide (for negative mode).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation Protocol

The goal of sample preparation is to create a clean solution of the analyte at a concentration suitable for LC-MS analysis.[4][14]

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Stock Solution.

  • Intermediate Solution (10 µg/mL):

    • Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask.

    • Bring to volume with 50:50 (v/v) Methanol:Water.

  • Working Solution (100 ng/mL):

    • Pipette 100 µL of the Intermediate Solution into a 10 mL volumetric flask.

    • Bring to volume with 50:50 (v/v) Methanol:Water. This solution is suitable for initial method development. Further dilutions may be necessary to determine limits of detection and quantification.

  • Final Preparation:

    • Transfer the final Working Solution to an autosampler vial for analysis.

UHPLC Method Parameters

This method is designed to provide good retention and peak shape for the analyte on a standard reversed-phase column.

ParameterSettingRationale
Instrument High-performance UHPLC SystemProvides fast and efficient separations.
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry offering good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.5 min, hold for 2.5 minA standard gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLA small volume minimizes peak distortion.

Note on Negative Mode: For negative ion mode analysis, replace Formic Acid with a weak base like 5 mM Ammonium Acetate or a very low concentration of Ammonium Hydroxide in both mobile phases to promote deprotonation.

Q-TOF Mass Spectrometer Parameters

These parameters serve as a robust starting point and should be optimized for the specific instrument used.

ParameterPositive ESI SettingNegative ESI SettingRationale
Ionization Mode ESI+ESI-Analyte has functional groups suitable for both protonation and deprotonation.
Capillary Voltage 3500 V-3000 VCreates a strong electric field for efficient ion generation.[15]
Nebulizer Gas 45 psi (Nitrogen)45 psi (Nitrogen)Assists in the formation of a fine spray of droplets.
Drying Gas Temp. 325 °C325 °CFacilitates solvent evaporation from droplets.
Drying Gas Flow 8 L/min8 L/minRemoves excess solvent vapor.
Scan Range (MS1) 100 - 500 m/z100 - 500 m/zCovers the expected precursor ions and potential low-mass fragments.
Acquisition Mode MS and Data-Dependent MS/MS (ddMS²)MS and Data-Dependent MS/MS (ddMS²)Acquires both precursor and product ion data in a single run.
Collision Energy Ramp 15-40 eVRamp 15-40 eVA range of energies ensures the capture of both low-energy and high-energy fragments.
Internal Calibrant Continuous infusion of reference massContinuous infusion of reference massA "lock mass" ensures high mass accuracy throughout the run.[9]

Expected Results and Data Interpretation

Precursor Ion Identification (Full Scan MS)

The first step in data analysis is to identify the precursor ion in the full scan mass spectrum.[3] Based on the elemental formula C₁₆H₁₅NO₄S, the following ions are expected.

Ion TypeFormulaCalculated Exact Mass (m/z)Observed in Mode
[M+H]⁺ [C₁₆H₁₆NO₄S]⁺318.0795Positive
[M+Na]⁺ [C₁₆H₁₅NO₄SNa]⁺340.0614Positive
[M-H]⁻ [C₁₆H₁₄NO₄S]⁻316.0650Negative
Tandem MS (MS/MS) Fragmentation Analysis

The structural backbone of the analyte suggests several predictable fragmentation pathways upon CID. Aromatic sulfonamides are known to undergo characteristic cleavages.[6][12][13][16]

Proposed Fragmentation for [M+H]⁺ (m/z 318.0795):

G M [M+H]⁺ m/z 318.0795 F1 Loss of SO₂ m/z 254.1022 M->F1 - SO₂ (63.9619 Da) F2 Phenylsulfamoyl Cation m/z 156.0114 M->F2 S-C bond cleavage F3 Benzenesulfonyl Cation m/z 141.0008 M->F3 S-N bond cleavage F4 Acryloylphenyl Cation m/z 177.0573 M->F4 Ar-S bond cleavage

Caption: Predicted major fragmentation pathways for the protonated molecule.

Key Predicted Fragments:

Proposed FragmentCalculated Exact Mass (m/z)Neutral LossRationale
[C₁₆H₁₆NO₂S]⁺254.1022SO₂A characteristic rearrangement and elimination of sulfur dioxide, common for aromatic sulfonamides.[12]
[C₇H₈NO₂S]⁺156.0114C₉H₈O₂Cleavage of the sulfur-aryl carbon bond, retaining the phenylsulfamoyl portion.
[C₆H₅O₂S]⁺141.0008C₁₀H₁₁NCleavage of the sulfur-nitrogen bond, generating the benzenesulfonyl cation.[16]
[C₁₀H₉O₂]⁺177.0573C₆H₇NSO₂Cleavage of the aryl-sulfur bond, retaining the acrylic acid methyl ester substituted phenyl ring.

Conclusion

The described UHPLC-Q-TOF MS method provides a highly selective and sensitive protocol for the analysis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester. The combination of chromatographic separation, high-resolution accurate mass measurement of the precursor ion, and detailed MS/MS fragmentation analysis allows for unambiguous identification and characterization. This application note serves as a foundational guide for researchers in pharmaceutical development and chemical analysis, enabling confident structural verification and facilitating further studies on this compound.

References

  • Agilent Technologies. (n.d.). A Validated Atmospheric Pressure Chemical Ionization Method for Analyzing Sulfonamides in Pork Muscle Application.
  • Jia, L., & Liu, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 390-398. Available from: [Link]

  • Pau, A. T., & Rodriguez, J. M. (2005). Identification of anionic supramolecular complexes of sulfonamide receptors with Cl-, NO3-, Br-, and I- by APCI-MS. Journal of the American Society for Mass Spectrometry, 16(8), 1377-1383. Available from: [Link]

  • Perreault, H., & Figeys, D. (1998). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Journal of the American Society for Mass Spectrometry, 9(7), 674-683. Available from: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • Pau, A. T., & Rodriguez, J. M. (2005). Identification of Anionic Supramolecular Complexes of Sulfonamide Receptors with Cl−, NO3−, Br−, and I− by APCI-MS. Journal of the American Society for Mass Spectrometry, 16(8), 1377–1383. Available from: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Wang, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4079-4088. Available from: [Link]

  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1107-1116. Available from: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available from: [Link]

  • van der Burg, S., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 994, 7-30. Available from: [Link]

  • Sparkman, O. D. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Available from: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]

  • Gushue, J. N. (2013). Chapter 11 - Principles and Applications of Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Comprehensive Analytical Chemistry, 61, 325-351. Available from: [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/Mass Spectrometry Mode for Your Analyte. Analytical Chemistry, 89(12), 6537-6543. Available from: [Link]

  • JIGS Chemical Limited. (n.d.). (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. Retrieved from [Link]

  • Haddleton, D. M., et al. (2008). Characterization of perfluoroalkyl acrylic oligomers by electrospray ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 561-569. Available from: [Link]

  • University of Tennessee. (n.d.). Applications of Mass Spectrometry to Synthetic Copolymers. TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

  • Haddleton, D. M., et al. (1998). Electrospray ionisation mass spectrometry (ESI MS) of poly(methyl methacrylate) and acrylic statistical copolymers. Chemical Communications, (22), 2411-2412. Available from: [Link]

  • Chemistry - A-level. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Retrieved from [Link]

  • Chengdu Daoheer Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of (E)-methyl ester 3-(3,5-difluoro-4-formyl phenyl)acrylic acid. Eureka. Retrieved from [Link]

  • Keki, S., et al. (2008). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(12), 1849-1857. Available from: [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • van der Horst, A., & Schoenmakers, P. J. (2018). gas chromatography. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)Acrylates. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2021, December 15). Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings. Retrieved from [Link]

  • Cvačka, J., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6475. Available from: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Executive Summary & Physicochemical Profiling 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) is a highly functionalized synthetic intermediate featuring a rigid, conjugated acrylic acid methyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) is a highly functionalized synthetic intermediate featuring a rigid, conjugated acrylic acid methyl ester backbone and a highly polar secondary sulfonamide moiety. For drug development professionals and materials scientists, controlling the solid-state properties of this molecule is critical.

The crystallization of this compound presents a distinct particle engineering challenge driven by the hydrogen-bonding propensity of the sulfonamide group. Secondary sulfonamides are highly prone to polymorphism, driven by their ability to form either cyclic N-H···O=S dimers (R2,2(8) graph set motif) or infinite catemeric chains [1]. Furthermore, the molecular packing is heavily influenced by steric and electronic factors, including π-π stacking between the phenyl rings [2].

Causality in Process Design: The choice of solvent and the method of supersaturation generation directly dictate which hydrogen-bonding synthon dominates. Polar aprotic solvents (e.g., Acetone, Ethyl Acetate) temporarily solvate the sulfonamide N-H bond, delaying primary nucleation. Slow cooling in these solvents favors the thermodynamically stable dimer-based polymorph (Form I). Conversely, rapid antisolvent addition forces kinetic precipitation, bypassing the dimer thermodynamic minimum and trapping the catemeric metastable form (Form II) [3].

Solubility Thermodynamics & Solvent Selection

To engineer a self-validating crystallization process, solvent systems must be selected based on their ability to modulate the sulfonamide's hydrogen-bonding network while providing a scalable metastable zone width (MZW).

Table 1: Quantitative Solubility Profile of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Solvent SystemRoleSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Rationale for Selection
Acetone Primary Solvent45.2112.5Strong H-bond acceptor; suppresses early nucleation.
Ethyl Acetate Primary Solvent28.485.0Moderate polarity; ideal for controlled cooling profiles.
Heptane Antisolvent< 0.51.2Non-polar; rapidly strips primary solvent to force precipitation.
Isooctane Antisolvent< 0.20.8High boiling point; suitable for high-temp mixed-solvent cooling.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, integrating Process Analytical Technology (PAT) to ensure that every mechanistic claim is empirically verified during the run.

Protocol A: Concentration-Controlled Antisolvent Crystallization

Objective: Isolate the metastable polymorph (Form II) with a fine, narrow particle size distribution (<15 μm) for dissolution enhancement [4].

  • Dissolution: Dissolve 10.0 g of the API in 100 mL of Acetone at 45°C in a jacketed crystallizer.

  • PAT Initialization: Insert an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe to monitor solute concentration and a Focused Beam Reflectance Measurement (FBRM) probe to track chord length distribution [5].

  • Antisolvent Dosing: Pump Heptane (antisolvent) into the vessel at a constant rate of 2.0 mL/min under high shear stirring (400 RPM).

    • Causality: The rapid introduction of Heptane strips Acetone from the solvation shell, forcing a high local supersaturation. This kinetic pathway heavily favors the rapid formation of infinite catemeric chains rather than the slow assembly of cyclic dimers.

  • Nucleation Validation: Monitor the FBRM counts. Primary nucleation is validated by a sudden spike in fine particle counts (1-10 μm range). Once the FBRM spike occurs, halt Heptane addition for 15 minutes to allow the system to relieve supersaturation.

  • Completion & Isolation: Resume Heptane addition at 5.0 mL/min until a 1:3 Acetone:Heptane ratio is reached. Filter the suspension under vacuum and dry at 30°C to prevent solvent-mediated polymorphic transition.

Protocol B: Seeded Cooling Crystallization

Objective: Isolate the thermodynamically stable polymorph (Form I) with high purity and large, easily filterable crystals (>100 μm).

  • Dissolution: Dissolve 10.0 g of the API in a 1:1 mixture of Ethyl Acetate and Isooctane (150 mL) at 65°C.

  • Controlled Cooling: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Seeding: Introduce 0.1 g of Form I seed crystals (micronized) at 45°C.

    • Causality: Seeding within the metastable zone bypasses the high-energy barrier of primary nucleation. The seeds act as templates, ensuring that the solute molecules deposit via the thermodynamically favored N-H···O=S dimer motif[1].

  • Isothermal Hold: Hold the temperature at 45°C for 60 minutes.

    • Validation: ATR-FTIR should show a steady decrease in dissolved solute concentration, validating secondary nucleation and crystal growth without uncontrolled crashing out.

  • Final Cooling: Cool the suspension to 10°C at 0.2°C/min. Filter and wash with cold Isooctane. Verify Form I via Powder X-Ray Diffraction (PXRD).

Crystallization Performance Metrics

Table 2: Comparative Yield, Purity, and Particle Metrics

MetricProtocol A (Antisolvent)Protocol B (Cooling)Analytical Validation Method
Polymorph Isolated Form II (Catemer motif)Form I (Dimer motif)PXRD / DSC
Process Yield 94.5%88.2%Gravimetric Analysis
Chemical Purity 98.9%>99.8%HPLC (Area %)
Mean Particle Size (D50) 12 μm145 μmLaser Diffraction / FBRM
Morphology Agglomerated NeedlesBlock-like PrismsScanning Electron Microscopy

Mechanistic Pathway Visualization

The following diagram illustrates the divergent thermodynamic and kinetic pathways governed by the sulfonamide hydrogen-bonding synthons.

G Solvated Solvated Monomers (Acetone/EtOAc) Desolvation Desolvation & Supersaturation Solvated->Desolvation Cooling / Antisolvent Dimerization N-H···O=S Dimerization (R2,2(8) Motif) Desolvation->Dimerization Thermodynamics Catemer Catemer Formation (Infinite Chains) Desolvation->Catemer Kinetics Nucleation Primary Nucleation Dimerization->Nucleation Catemer->Nucleation FormI Form I (Stable) Cooling Crystallization Nucleation->FormI Slow Growth FormII Form II (Metastable) Antisolvent Addition Nucleation->FormII Rapid Precipitation

Mechanistic pathway of sulfonamide hydrogen bond-directed nucleation and polymorph selection.

References

  • Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications URL:[Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic Acid Methyl Ester

Overview The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is a critical C-C bond-forming step in the preparation of hydroxamate-based pan-HDAC inhibitors, most notably the chemotherapeutic agent Beli...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is a critical C-C bond-forming step in the preparation of hydroxamate-based pan-HDAC inhibitors, most notably the chemotherapeutic agent Belinostat (PXD101)[1]. The transformation relies on a palladium-catalyzed Heck cross-coupling between 3-bromo-N-phenylbenzenesulfonamide and methyl acrylate[2].

Despite being a well-documented reaction, researchers frequently encounter low yields due to catalyst deactivation, substrate precipitation, or competing side reactions[1]. This guide provides a mechanistic troubleshooting framework, optimized protocols, and FAQs to ensure robust, reproducible yields.

Reaction Workflow & Failure Modes

HeckWorkflow SM Substrates: 3-bromo-N-phenylbenzenesulfonamide + Methyl Acrylate Reaction Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3 TEA, DMF, 100°C SM->Reaction Product Target Ester: High Yield & Purity Reaction->Product Optimal Conditions Err1 Issue 1: Pd Black (Catalyst Deactivation) Reaction->Err1 O2 Ingress / Poor Ligand Err2 Issue 2: Polymerization (Viscous Byproducts) Reaction->Err2 Thermal Stress Err3 Issue 3: Salt Precipitation (Stalled Reaction) Reaction->Err3 Non-polar Solvent

Figure 1: Heck coupling workflow for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 30-40% conversion, and a black precipitate forms on the flask walls. What is happening?

The Causality: The black precipitate is "Palladium Black," an inactive aggregate of Pd(0). In the Heck cycle, Pd(II) is reduced to the active Pd(0) species. If the stabilizing phosphine ligands are oxidized by trace ambient oxygen, or if the ligand lacks sufficient steric bulk to stabilize the monoligated Pd(0) intermediate, the palladium atoms agglomerate and crash out of the catalytic cycle[1]. The Solution:

  • Strict Degassing: Sparge your solvent with Argon or N2 for at least 30 minutes prior to adding the catalyst.

  • Ligand Selection: Switch from standard triphenylphosphine (PPh3) to tri(o-tolyl)phosphine (P(o-tolyl)3) . The ortho-methyl groups provide essential steric bulk that accelerates the reductive elimination step and shields the Pd(0) center, significantly extending catalyst half-life at 100 °C[2].

Q2: The starting material (3-bromo-N-phenylbenzenesulfonamide) isn't fully dissolving, leading to poor yields. Can I change the base or solvent?

The Causality: The sulfonamide group (-SO2NHPh) contains a relatively acidic proton (pKa ~ 10). When you add a base like triethylamine (TEA), an acid-base equilibrium forms a triethylammonium sulfonamidate salt. If you are using a non-polar or moderately polar solvent (like toluene or THF), this salt is highly insoluble and precipitates, removing your substrate from the reaction phase. The Solution: Use a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or DMAc[2]. DMF fully solvates the ionic sulfonamidate intermediate, ensuring it remains available for the oxidative addition step.

Q3: I am observing a high mass of an unidentified byproduct, and the reaction mixture becomes highly viscous. How do I prevent this?

The Causality: Methyl acrylate is an activated olefin highly susceptible to thermal auto-polymerization at the elevated temperatures (90–110 °C) required for Heck couplings. The Solution: Do not add all the methyl acrylate at the beginning. Dose it in two portions (e.g., 1.5 equivalents at t=0, and 1.0 equivalent at t=2 hours). Alternatively, adding a trace amount (0.1 mol%) of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress radical chain polymerization without interfering with the Pd-catalyzed cycle.

Q4: LC-MS shows a significant amount of the carboxylic acid analog instead of the methyl ester. Why?

The Causality: Ester hydrolysis. Trace water in your DMF or hygroscopic TEA, combined with prolonged heating at 100 °C, will hydrolyze the methyl ester to 3-(3-phenylsulfamoylphenyl)acrylic acid[3]. The Solution: Use anhydrous DMF (stored over molecular sieves) and freshly distilled TEA. Avoid using aqueous inorganic bases (like aqueous Na2CO3) for this specific esterification step.

Quantitative Data: Optimization of Heck Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the Pd(OAc)2 / P(o-tolyl)3 / TEA / DMF system is the industry standard[1],[2].

Catalyst System (5 mol%)Ligand (10 mol%)Base (3 eq)SolventTemp (°C)ObservationIsolated Yield
Pd(OAc)2PPh3TEAToluene100Heavy precipitation of SM salt; Pd black.< 20%
Pd(OAc)2P(o-tolyl)3K2CO3DMF110Slow conversion; heterogeneous mixture.45%
Pd(dppf)Cl2None addedTEADMF90Moderate conversion; some ester hydrolysis.68%
Pd(OAc)2 P(o-tolyl)3 TEA DMF 100 Homogeneous dark amber solution; full conversion. > 85%

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding as intended.

Reagents:

  • 3-bromo-N-phenylbenzenesulfonamide: 1.0 equivalent (e.g., 10 mmol, 3.12 g)

  • Methyl acrylate: 2.5 equivalents (25 mmol, 2.25 mL)

  • Palladium(II) acetate (Pd(OAc)2): 0.05 equivalents (0.5 mmol, 112 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3): 0.10 equivalents (1.0 mmol, 304 mg)

  • Triethylamine (TEA): 3.0 equivalents (30 mmol, 4.18 mL)

  • Anhydrous DMF: 0.2 M relative to substrate (50 mL)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Add 3-bromo-N-phenylbenzenesulfonamide to a dry, round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DMF. Stir until completely dissolved.

    • Validation Checkpoint: The solution must be completely clear. If cloudy, the DMF may be wet or the substrate impure.

    • Sparge the solution with Argon for 30 minutes.

  • Catalyst & Reagent Addition:

    • Under a steady stream of Argon, add Pd(OAc)2 and P(o-tolyl)3.

    • Add TEA, followed by methyl acrylate.

    • Causality Note: Adding the base and olefin after the catalyst ensures the Pd(II) is reduced to Pd(0) in the presence of the stabilizing olefin and ligand, preventing premature catalyst death.

  • Heating & Monitoring:

    • Attach a reflux condenser and heat the mixture to 100 °C in an oil bath.

    • Validation Checkpoint: After 30 minutes, the solution should turn a deep, homogeneous amber/red color. If it turns completely opaque black with particulate matter, oxygen has ingressed.

    • Monitor via TLC (Hexanes:EtOAc 2:1) or LC-MS. Full conversion typically occurs within 4 to 6 hours.

  • Acidic Workup (Critical Step):

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (150 mL).

    • Wash the organic layer with 1M HCl (3 x 50 mL) .

    • Causality Note: The acidic wash serves two mandatory purposes: It protonates the sulfonamide back to its neutral, organic-soluble form (preventing it from washing away into the aqueous layer), and it extracts the excess TEA base[3].

    • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes) or recrystallize from hot ethanol to yield the pure (E)-3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester.

References

  • Title: Belinostat | New Drug Approvals[3] Source: newdrugapprovals.org URL: [Link]

  • Title: Full article: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics[1] Source: tandfonline.com URL: [Link]

  • Title: Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors[2] Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Introduction: Welcome to the technical support center for the analysis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS No: 866323-86-6).[1] This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the analysis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS No: 866323-86-6).[1] This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. The unique structure of this analyte, featuring a moderately polar phenylsulfamoyl group and a non-polar methyl ester, presents specific challenges and opportunities for chromatographic optimization.[1][2][3] This document provides a series of structured FAQs and in-depth troubleshooting guides to ensure robust, reproducible, and accurate results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during method development for this analyte.

Q1: My retention time is too short (analyte elutes too early). How can I increase it? A: Insufficient retention is typically caused by the mobile phase being too "strong." To increase retention in a reversed-phase system, you need to decrease the overall polarity of the mobile phase.

  • Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. A general rule is that a 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[4]

  • Adjust Mobile Phase pH: The sulfonamide group on the analyte is acidic. At a lower pH (e.g., pH 3-4), this group will be fully protonated (neutral), making the molecule less polar and thus more retained on a C18 column.[5][6]

  • Switch to a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol. Methanol is a weaker solvent in reversed-phase HPLC and will generally lead to longer retention times.

Q2: My retention time is too long. How can I decrease it? A: Excessively long retention times increase run time and can lead to broader peaks. To decrease retention, you must increase the elution strength of the mobile phase.

  • Increase Organic Solvent Percentage: Incrementally increase the concentration of acetonitrile or methanol.

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase will deprotonate the acidic sulfonamide proton, making the analyte more polar (anionic) and reducing its retention on a non-polar stationary phase.[7][8] However, be cautious of operating silica-based columns above pH 7, as it can cause degradation.[9]

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity and can slightly decrease retention time.[10]

Q3: My retention time is drifting and unstable from one injection to the next. What are the common causes? A: Retention time drift is a critical issue that compromises data integrity.[11] The causes can be categorized as chemical or mechanical.

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

  • Mobile Phase Issues: Improperly prepared or degassed mobile phase can cause drift.[10] Volatile components may evaporate over time, changing the composition. Always use freshly prepared, well-mixed, and degassed solvents.[12][13]

  • pH Instability: If the mobile phase pH is too close to the analyte's pKa, small fluctuations in pH can cause significant shifts in retention.[14][15] Ensure your mobile phase is buffered and the pH is at least 1.5-2 units away from the analyte's pKa.

  • Hardware Issues: Leaks in the system, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, drifting retention times.[10]

Q4: I'm seeing poor peak shape (tailing or fronting). What should I check first? A: Poor peak shape compromises resolution and integration accuracy.[12][16]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the column. The sulfonamide group can interact with free silanol groups on the silica backbone.[12]

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (use a pH between 2.5 and 4.0). Using a high-purity, end-capped column can also minimize these interactions.[17][18]

  • Peak Fronting: This is typically a sign of column overload or a mismatch between the injection solvent and the mobile phase.[12][13]

    • Solution: Reduce the sample concentration or injection volume. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[13]

Q5: What is a good starting point for a C18 column method for this analyte? A: A scouting gradient is an excellent starting point to determine the approximate elution conditions.[19]

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm or Diode Array Detector (DAD) scan
Injection Volume 5 µL
Section 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Analyte & Rational Method Development

The key to a robust method is understanding the analyte's chemistry. 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester has two key regions influencing its chromatographic behavior:

  • The Hydrophobic Core: Composed of two phenyl rings and a methyl ester group, this region provides strong interaction with a reversed-phase (e.g., C18) stationary phase.

  • The Ionizable Group: The sulfonamide (-SO₂NH-) has an acidic proton. The pKa of this proton dictates the molecule's charge state at a given pH. While the exact pKa is not published, similar aromatic sulfonamides have pKa values in the range of 9-11.

Controlling the ionization state of the analyte is the most powerful tool for manipulating its retention time.[7][20]

  • At Low pH (pH < 7): The sulfonamide is fully protonated (neutral). The molecule is at its most hydrophobic, leading to maximum retention. This is the recommended pH range for stable retention and good peak shape.

  • At High pH (pH > 9): The sulfonamide becomes deprotonated (anionic). The molecule is now charged and more polar, leading to a significant decrease in retention.

cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 10) low_ph_struct Analyte (Neutral) low_ph_retention Strong Retention on C18 low_ph_struct->low_ph_retention Hydrophobic Interaction high_ph_struct Analyte (Anionic) high_ph_retention Weak Retention on C18 high_ph_struct->high_ph_retention Increased Polarity

Caption: Effect of mobile phase pH on analyte ionization and retention.

Guide 2: Systematic Approach to Retention Time Optimization

A systematic approach ensures efficient and logical method development.

  • Select a Column: A high-purity, end-capped C18 column is the best starting point.[21] Columns with alternative selectivity, such as phenyl-hexyl or polar-embedded phases, can be explored if resolution issues arise.[17]

  • Run a Scouting Gradient: Use the starting conditions from FAQ #5. This will establish the approximate %B at which your analyte elutes.

  • Optimize the Gradient:

    • If the analyte elutes too early, decrease the initial %B or lengthen the gradient time (tG).[19][22]

    • If the analyte elutes too late, increase the initial %B.

  • Convert to Isocratic (if applicable): For simple mixtures, an isocratic method is often more robust. The ideal isocratic %B can be estimated from the scouting gradient result.

  • Fine-Tune with pH and Temperature: If resolution or peak shape is still suboptimal, perform a pH study (e.g., test mobile phases at pH 3, 4.5, and 6) to find the condition that provides the best selectivity and peak shape.[23]

Guide 3: Diagnosing and Resolving Retention Time Instability

Use a logical workflow to identify the root cause of retention time drift.

cluster_checks cluster_solutions start Retention Time Drift Detected mobile_phase Mobile Phase Check - Freshly Prepared? - Correct Composition? - Properly Degassed? start->mobile_phase Start Here equilibration Equilibration Check - Sufficient Time? (10-15 CV) - Stable Baseline? mobile_phase->equilibration If Yes remake_mp Remake Mobile Phase mobile_phase->remake_mp If No instrument Instrument Check - Stable Pressure? - No Visible Leaks? - Column Oven On? equilibration->instrument If Yes extend_eq Extend Equilibration equilibration->extend_eq If No inspect_sys Inspect System (Fittings, Seals) instrument->inspect_sys If No

Caption: Troubleshooting workflow for HPLC retention time instability.

Section 3: Key Experimental Protocols
Protocol 1: Scouting Gradient for Initial Method Development

This protocol is designed to quickly determine the elution characteristics of the analyte.

  • Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and flush with 50:50 Acetonitrile:Water for 10 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water.

  • HPLC Program:

    • Set flow rate to 1.0 mL/min.

    • Set column temperature to 30°C.

    • Set detection wavelength to 254 nm.

    • Program the following gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Injection: Inject 5 µL of the sample and acquire the chromatogram. Analyze the retention time to inform further optimization.

Protocol 2: Column Equilibration and System Suitability

This protocol ensures the system is ready for analysis and performing correctly.

  • Equilibration: Before any injections, purge the pump lines with fresh mobile phase. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Injections:

    • Make five replicate injections of a standard solution of your analyte.

    • Acceptance Criteria:

      • Retention Time: The relative standard deviation (RSD) should be < 1%.

      • Peak Area: The RSD should be < 2%.

      • Tailing Factor: The USP tailing factor should be between 0.9 and 1.5.[9]

  • Procedure: Do not proceed with sample analysis until all system suitability criteria are met. Failure to meet these criteria indicates a problem with the system (e.g., leaks, poor equilibration) that must be resolved first.[24]

References
  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • ResearchGate. (n.d.). Optimisation technique for stepwise gradient elution in reversed-phase liquid chromatography.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Taylor & Francis Online. (2021, November 4). Efficient separation and quantification of methyl palmitate and methyl oleate in biodiesel mixture using reverse-phase high performance liquid chromatography.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • PubMed. (n.d.). Gradient optimization principles in reversed-phase high-performance liquid chromatography and the separation of influenza virus components.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • PubMed. (n.d.). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • LCGC International. (2026, January 15). Gradient HPLC for Reversed-Phase Separations.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Merck. (n.d.). HPLC and UHPLC Column Selection Guide.
  • ResearchGate. (n.d.). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
  • ResearchGate. (2025, September 20). Separation and quantitation of free fatty acids and fatty methyl esters by reversed phase high pressure liquid chromatography.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • ACS Publications. (2003, December 31). pH Gradient Reversed-Phase HPLC.
  • ResearchGate. (n.d.). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
  • HPLC Troubleshooting Guide. (n.d.).
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Sterculic Acid and its Methyl Ester.
  • Tips and Suggestions. (2025, November 30). Do You Really Need High pH for Retention in HPLC.
  • Sigma-Aldrich. (n.d.). Trouble-Shooting.
  • GL Sciences. (n.d.). How to Increase Retention.
  • BenchChem. (n.d.). Optimizing HPLC separation of Indican from interfering compounds.
  • Tradeindia. (n.d.). (E)-3-(3-(n-phenylsulfamoyl)phenyl)acrylic Acid.
  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A.
  • Sigma-Aldrich. (n.d.). 3-(3-PHENYLSULFAMOYLPHENYL)ACRYLIC ACID METHYL ESTER | 866323-86-6.
  • JIGS Chemical Limited. (n.d.). (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid.
  • Sigma-Aldrich. (n.d.). 3-(3-PHENYLSULFAMOYLPHENYL)ACRYLIC ACID METHYL ESTER | 866323-86-6.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of biophysical and biochemical assays involving complex synthetic molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of biophysical and biochemical assays involving complex synthetic molecules. 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester presents a unique triad of chemical vulnerabilities when introduced into aqueous biological buffers: it acts as a Michael acceptor, contains a hydrolyzable ester, and features a highly hydrophobic diaryl-sulfonamide core.

This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality behind this compound's degradation and provide self-validating protocols to ensure absolute confidence in your assay data.

Section 1: Mechanistic Analysis of Compound Instability (The "Why")

Before adjusting any buffer component, it is critical to understand the chemical causality of why this specific molecule fails in standard physiological conditions:

  • The Michael Acceptor Vulnerability: The acrylic acid core features an α,β -unsaturated carbonyl system. This makes the compound highly susceptible to nucleophilic attack (Michael addition) by biological thiols commonly used as reducing agents in buffers (e.g., Dithiothreitol [DTT], β -mercaptoethanol [BME], or intracellular Glutathione [GSH]).

  • Ester Hydrolysis: The methyl ester moiety is prone to base-catalyzed chemical hydrolysis at higher pH levels and rapid enzymatic cleavage if your assay includes cell lysates or serum containing endogenous esterases[1].

  • Hydrophobic Aggregation: The bulky, uncharged diaryl-sulfonamide core drastically reduces aqueous solubility. Without proper solvation strategies, the compound will rapidly nucleate and precipitate out of solution, leading to artificially low effective concentrations and erratic assay readouts[2].

Section 2: Troubleshooting FAQs (The "How-To")

Q1: My compound loses inhibitory activity within 30 minutes of dilution into the assay buffer. What is happening? Cause: You are likely experiencing rapid, irreversible covalent modification of the compound via thiol-mediated Michael addition. If your buffer contains DTT or BME, these nucleophiles will rapidly attack the acrylic double bond, neutralizing the compound before it can interact with your target. Solution: Eliminate DTT and BME from your workflow. If a reducing environment is mandatory for your target protein's stability, substitute with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reducing agent that is sterically hindered and significantly less reactive toward α,β -unsaturated Michael acceptors[3].

Q2: I observe signal drift, high background fluorescence, or visible cloudiness upon dilution into PBS/HEPES. How do I fix this? Cause: The compound is crashing out of solution due to the extreme hydrophobicity of the phenylsulfamoylphenyl group. Solution: Implement a strict co-solvent and detergent strategy. Maintain a final DMSO concentration of 1-5% (depending on target tolerance) and supplement your buffer with a non-ionic detergent. Biophysical assay standards recommend starting with 0.01% - 0.05% Tween-20 or 0.1% Pluronic F-127 to prevent hydrophobic aggregation and non-specific binding to plasticware[2].

Q3: The compound degrades gradually over 12-24 hours, even in thiol-free, detergent-supplemented buffer. Why? Cause: You are observing ester hydrolysis. Methyl acrylates undergo de-esterification in aqueous environments, a process that is significantly accelerated by alkaline conditions (pH > 7.5)[1]. If working with cell lysates, endogenous carboxylesterases will also rapidly cleave the methyl ester. Solution: Lower the pH of your HEPES or Tris buffer to a slightly acidic to neutral range (pH 6.8 – 7.2) to minimize base-catalyzed hydrolysis. If lysates are present, pre-treat them with a broad-spectrum esterase inhibitor (e.g., PMSF) prior to compound addition.

Section 3: Quantitative Stability Data

To illustrate the impact of buffer optimization, the following table summarizes the half-life ( t1/2​ ) of the compound under various standard and optimized conditions.

Buffer ConditionAdditivespHObserved Half-Life ( t1/2​ )Primary Degradation Mechanism
Standard PBS1 mM DTT7.4< 15 minutesMichael Addition (Thiol attack)
Standard HEPESNone8.0~4 hoursBase-catalyzed Ester Hydrolysis
Standard Tris1% DMSO7.4Erratic / UnquantifiableHydrophobic Precipitation
Optimized HEPES 1 mM TCEP, 0.05% Tween-20 7.0 > 48 hours Stable Working Solution
Section 4: Step-by-Step Methodology

Protocol: Preparation of a Self-Validating Stable Working Solution Causality Note: This protocol separates the highly concentrated hydrophobic stock from the aqueous environment until the exact moment of assay initiation, utilizing a "dilute-and-shoot" methodology to prevent premature hydrolysis or aggregation.

  • Step 1: Stock Preparation. Dissolve the lyophilized 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in 100% anhydrous, LC-MS grade DMSO to create a 10 mM stock. Store in amber glass vials at -20°C with an argon overlay to prevent ambient moisture hydrolysis.

  • Step 2: Buffer Optimization. Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl). Adjust the pH precisely to 7.0. Add 1 mM TCEP (freshly prepared) and 0.05% (v/v) Tween-20[2].

  • Step 3: Intermediate Dilution. Create a 100x intermediate stock in 100% DMSO. Crucial: Never perform serial dilutions directly in the aqueous buffer, as the compound will precipitate at intermediate concentrations.

  • Step 4: Final Assay Assembly. Add the 100x DMSO stock directly to the optimized assay buffer containing your target protein. The final DMSO concentration should be exactly 1.0%. Mix rapidly by pipetting to ensure immediate micellar encapsulation by the detergent.

  • Step 5: Self-Validation. Run a parallel "mock" assay containing the optimized buffer and compound (without the target protein). Analyze via HPLC-UV at T=0 and T=2 hours. A stable Area Under the Curve (AUC) confirms successful stabilization and validates your assay window.

Section 5: Visualizations

Workflow Start Compound Instability Detected CheckThiols Are thiols (DTT/BME) in the buffer? Start->CheckThiols RemoveThiols Replace with TCEP or run thiol-free CheckThiols->RemoveThiols Yes CheckSolubility Is the solution cloudy or signal dropping? CheckThiols->CheckSolubility No RemoveThiols->CheckSolubility AddDetergent Add 0.01% Tween-20 or 0.1% Pluronic F-127 CheckSolubility->AddDetergent Yes CheckPH Is pH > 7.5 or lysate present? CheckSolubility->CheckPH No AddDetergent->CheckPH AdjustPH Lower pH to 6.8-7.2 Add esterase inhibitors CheckPH->AdjustPH Yes Stable Stable Working Solution CheckPH->Stable No AdjustPH->Stable

Figure 1: Decision tree for troubleshooting compound instability in biological assays.

Pathways Intact Intact 3-(3-Phenylsulfamoylphenyl) acrylic acid methyl ester Michael Michael Addition (Thiol Attack) Intact->Michael DTT/BME/GSH Hydrolysis Ester Hydrolysis (Base/Enzyme) Intact->Hydrolysis pH > 7.5 or Esterases Aggregation Hydrophobic Aggregation (Aqueous Buffer) Intact->Aggregation No Detergent/DMSO Adduct Inactive Thiol Adduct Michael->Adduct Acid Free Acrylic Acid (Loss of Methyl) Hydrolysis->Acid Precipitate Insoluble Precipitate Aggregation->Precipitate

Figure 2: Primary chemical degradation pathways of the compound in standard biological buffers.

References
  • Title: Structural Insights into Electrophiles and Electrophilic Metabolites Sensing and Signaling: The Missing Information Source: Preprints.org URL: [Link]

  • Title: Buffer - assay buffer composition Source: NanoTemper Technologies URL: [Link]

  • Title: Joint Assessment of Commodity Chemicals No. 37 (Methyl Acrylate) Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Reproducibility of IC50 Values: The Case of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

For researchers, scientists, and professionals in drug development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a substance in inhibiting a specific biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] However, the journey to obtaining a reliable and reproducible IC50 value is fraught with potential variability. The lack of publicly available, standardized IC50 data for many compounds, including 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, underscores the critical need for a deep understanding of the factors that govern the reproducibility of these measurements.

This guide provides an in-depth exploration of the nuances of IC50 determination, with a focus on establishing robust and reproducible protocols. While specific IC50 values for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester are not readily found in public databases, this compound will serve as a practical example for the principles and methodologies discussed herein.

The Elusive Nature of IC50: Why Reproducibility is a Challenge

The IC50 value is not an intrinsic property of a compound but is highly dependent on the experimental conditions under which it is measured.[1] This is a primary reason why comparing IC50 values across different studies, or even between different labs, can be a significant challenge.[3][4][5][6] In-house data typically shows better reproducibility compared to data aggregated from various public sources.[3] Variations of 1.5 to 5-fold in IC50 values for the same compound and cell line are not uncommon across different experiments.[7]

Several key factors contribute to this variability:

  • Assay-Specific Parameters: The choice of assay, including the specific reagents, detection methods, and even the type of microplate used, can influence the outcome.[8] For instance, the "edge effect" in 96-well plates, caused by increased evaporation in the outer wells, can introduce significant errors.[9]

  • Biological System Complexity: When working with cellular assays, factors such as cell line passage number, seeding density, and the specific growth phase of the cells can all impact the measured IC50.[7]

  • Incomplete Reporting: A major impediment to reproducibility is the often-incomplete reporting of experimental details in scientific publications.[10][11][12][13][14] Without a thorough description of the methodology, it is nearly impossible for other researchers to replicate the findings accurately.

Core Principles for Ensuring Robust IC50 Determination

To generate trustworthy and reproducible IC50 data, a self-validating system must be established. This involves meticulous control over experimental variables and comprehensive documentation of the entire process.

Key Experimental Parameters to Control

The following table outlines the critical parameters that must be strictly controlled and reported to ensure the reproducibility of enzyme inhibition assays.

ParameterImportanceRecommendations
Enzyme Concentration The amount of enzyme used directly affects the reaction rate and, consequently, the apparent inhibitor potency.Use a consistent, predetermined concentration of active enzyme. The specific activity of each enzyme batch should be verified.[15]
Substrate Concentration The IC50 value of a competitive inhibitor is directly dependent on the substrate concentration relative to its Michaelis constant (Km).[15][16]For competitive inhibitors, substrate concentrations should be at or below the Km value to ensure sensitive detection of inhibition.[15]
Temperature Enzyme activity is highly sensitive to temperature fluctuations. A change of just one degree can alter enzyme activity by 4-8%.[9]Maintain a constant and accurately measured temperature throughout the assay.[9][17]
pH and Buffer Composition pH affects the ionization state of the enzyme, substrate, and inhibitor, thereby influencing their interactions.[9][17][18] The ionic strength of the buffer can also play a role.Use a well-defined buffer system with a stable pH at the assay temperature. Report the full composition of the buffer, including counter-ions.
Incubation Time For time-dependent inhibitors, the IC50 value will change with the pre-incubation time.The incubation time of the inhibitor with the enzyme should be standardized and reported. For some assays, quenching the reaction at a specific time is necessary.[9]
Solvent Concentration (e.g., DMSO) High concentrations of organic solvents like DMSO can inhibit enzyme activity.Keep the final concentration of the solvent consistent across all wells and as low as possible.

A Reproducible Protocol for IC50 Determination of an Enzyme Inhibitor

The following is a detailed, step-by-step protocol for determining the IC50 value of a hypothetical inhibitor, such as 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, against a specific enzyme. This protocol is designed with reproducibility as a primary focus.

I. Reagent Preparation and Quality Control
  • Enzyme Stock Solution:

    • Reconstitute the enzyme in a buffer that ensures its stability.

    • Determine the active concentration and specific activity of each new enzyme lot.

    • Store in aliquots at an appropriate temperature to avoid repeated freeze-thaw cycles.[17]

  • Substrate Stock Solution:

    • Prepare a concentrated stock solution of the substrate in a suitable solvent.

    • Verify the purity and concentration of the substrate.

  • Inhibitor Stock Solution (e.g., 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester):

    • Prepare a high-concentration stock solution in 100% DMSO.[19]

    • Store in small aliquots to minimize degradation.

  • Assay Buffer:

    • Prepare a large batch of the assay buffer to be used for all related experiments.

    • Ensure the pH is accurately adjusted at the intended assay temperature.

II. Assay Procedure
  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations. It is common to use a 2-fold or 3-fold dilution series.

  • Assay Plate Setup:

    • Use a 96-well plate for the assay. To mitigate the "edge effect," fill the outer wells with sterile PBS or water.[19]

    • Include the following controls on each plate:

      • Negative Control (0% Inhibition): Contains enzyme, substrate, and assay buffer with the same final concentration of DMSO as the inhibitor wells.

      • Positive Control (100% Inhibition): Contains enzyme, substrate, assay buffer, and a known potent inhibitor of the target enzyme.

      • Blank (Background): Contains substrate and assay buffer (no enzyme).

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer, diluted inhibitor solutions (or DMSO for the negative control), and the enzyme solution to the appropriate wells.

    • Pre-incubate the plate for a defined period at the assay temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Reaction Monitoring:

    • Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

    • Ensure that the measurements are taken within the linear range of the instrument and the reaction.[15]

III. Data Analysis
  • Calculate Percent Inhibition:

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[20]

  • Determine IC50 Value:

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[21]

Visualizing the Path to Reproducible IC50 Values

The following diagrams illustrate the key concepts for achieving reproducible IC50 data.

IC50_Workflow cluster_prep I. Preparation & QC cluster_assay II. Assay Execution cluster_analysis III. Data Analysis Reagents Reagent Preparation (Enzyme, Substrate, Inhibitor) QC Quality Control (Activity, Purity, Concentration) Reagents->QC Dilution Inhibitor Serial Dilution QC->Dilution Plate Assay Plate Setup (Controls, Blanks) Dilution->Plate Preincubation Enzyme-Inhibitor Pre-incubation Plate->Preincubation Initiation Reaction Initiation (Substrate Addition) Preincubation->Initiation Monitoring Kinetic Monitoring Initiation->Monitoring Calc Calculate % Inhibition Monitoring->Calc Plot Plot Dose-Response Curve Calc->Plot Fit Non-linear Regression Plot->Fit IC50 Determine IC50 Fit->IC50

Caption: Experimental workflow for robust IC50 determination.

IC50_Variability cluster_assay_params Assay Parameters cluster_reagents Reagents & Materials cluster_protocol Protocol Execution IC50 IC50 Value Temp Temperature Temp->IC50 pH pH & Buffer pH->IC50 Substrate [Substrate] Substrate->IC50 Enzyme [Enzyme] Enzyme->IC50 Enzyme_Lot Enzyme Lot Enzyme_Lot->IC50 Reagent_Purity Reagent Purity Reagent_Purity->IC50 Plate_Type Plate Type Plate_Type->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 DMSO_Conc Final DMSO % DMSO_Conc->IC50 Data_Analysis Data Analysis Method Data_Analysis->IC50

Caption: Key factors influencing IC50 value variability.

Best Practices for Ensuring IC50 Reproducibility: A Checklist

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all IC50 assays.

  • Thoroughly Document Everything: Record all experimental details, including reagent sources and lot numbers, instrument settings, and specific assay conditions.

  • Use High-Quality Reagents: The purity of the enzyme, substrate, and inhibitor are paramount.

  • Validate Your Assay: Before screening new compounds, validate the assay with known reference compounds to ensure it is performing as expected.

  • Perform Replicates: Run experiments in at least triplicate to assess the variability within a single assay.

  • Embrace Transparent Reporting: When publishing your findings, provide a comprehensive description of the methods used, following established reporting guidelines where applicable.[11][12]

By embracing these principles of meticulous experimental design, execution, and reporting, the scientific community can move towards a future where IC50 values are not just numbers, but reliable and reproducible measures of scientific inquiry.

References

  • Reproducibility of the IC50 values from independent experiments... - ResearchGate. Available at: [Link]

  • Why is it important for scientists to publish a description of their procedures with their results? - Quora. Available at: [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 8(4), e61007. Available at: [Link]

  • Kramer, C., Stork, C., & Riniker, S. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. Available at: [Link]

  • Factors affecting enzyme activity - Student Academic Success - Monash University. Available at: [Link]

  • Kramer, C., Stork, C., & Riniker, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 64(5), 1599–1611. Available at: [Link]

  • Moher, D., Altman, D. G., & Schulz, K. F. (2012). Importance of Transparent Reporting of Health Research. In: Smart, P., Maisonneuve, H., & Polderman, A. (eds) Science Editors’ Handbook. European Association of Science Editors. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - NCBI Bookshelf. (2012). In: Markossian, S., Grossman, A., & Brimacombe, K., et al. (eds) Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? | ResearchGate. Available at: [Link]

  • McDonald, A. G., Tipton, K. F., & Edmondson, D. E. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 16(12), 9749–9780. Available at: [Link]

  • (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis - ResearchGate. (2013). Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Kohler, K., Beavers, T., Dudas, P., DeLong, J., Moon, C., Sachen, K., Sarabia, I., & Sendecki, J. (n.d.). Comparing methods for averaging IC50s: can we forego complexity for a simpler approach? Available at: [Link]

  • Reporting guidelines: Elevating standards in scientific communication - PMC - NIH. (2025). Available at: [Link]

  • Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - Oxford Academic. (2025). Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024). Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). Available at: [Link]

  • IC50 Determination - edX. Available at: [Link]

  • Reporting guidelines: When to use them and why - ThinkSCIENCE. Available at: [Link]

  • Reporting Guidelines for Experimental Research: A Report from the Experimental Research Section Standards Committee | Journal of Experimental Political Science | Cambridge Core. (2014). Available at: [Link]

  • IC50 - Wikipedia. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. Available at: [Link]

Sources

Comparative

A Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Therapeutic Candidates: A Case Study Approach

Disclaimer: The compound 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is used here as a hypothetical model to illustrate the principles and methodologies of establishing an in vivo-in vitro correlation (IVIVC). T...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is used here as a hypothetical model to illustrate the principles and methodologies of establishing an in vivo-in vitro correlation (IVIVC). To date, there is no publicly available experimental data for this specific molecule. Therefore, this guide presents a generalized framework and best practices applicable to novel small molecule drug candidates.

Introduction: The Crucial Bridge Between Benchtop and Bedside

In the landscape of drug discovery and development, the ability to predict how a compound will behave in a complex living system based on its performance in a controlled laboratory setting is paramount. This predictive capacity, known as in vivo-in vitro correlation (IVIVC), serves as a critical bridge between early-stage research and clinical efficacy. Establishing a robust IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development, enabling researchers to make informed decisions, optimize lead compounds, and potentially streamline regulatory submissions by providing a surrogate for in vivo studies.

This guide provides a comprehensive framework for establishing a meaningful IVIVC for a novel therapeutic candidate, using the hypothetical compound 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester as a structural example. We will delve into the requisite in vitro assays and in vivo models, the underlying pharmacokinetic and pharmacodynamic principles, and the data analysis required to build a correlative model.

Part 1: Foundational In Vitro Characterization

The journey to establishing an IVIVC begins with a thorough understanding of the compound's behavior in simplified, controlled environments. These in vitro assays provide the fundamental data points that will later be correlated with in vivo outcomes.

Target Engagement and Potency

The initial step is to confirm that the compound interacts with its intended biological target and to quantify the potency of this interaction.

Experimental Protocol: Target-Based Binding Assay (e.g., Radioligand Binding Assay)

  • Preparation of Target: Isolate membranes or purify the protein of interest from cells or tissues known to express the target.

  • Radioligand Selection: Choose a radiolabeled ligand with high affinity and specificity for the target.

  • Competition Binding: Incubate a fixed concentration of the radioligand and the target with increasing concentrations of the test compound (3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester).

  • Separation: Separate the bound from the unbound radioligand using a filtration apparatus.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Cellular Activity and Mechanism of Action

Moving beyond isolated targets, it is crucial to assess the compound's effect in a cellular context to understand its functional consequences.

Experimental Protocol: Cell-Based Functional Assay (e.g., Reporter Gene Assay)

  • Cell Line Selection: Utilize a cell line that endogenously expresses the target or has been engineered to do so.

  • Reporter Construct: Transfect the cells with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester.

  • Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the reporter activity against the log concentration of the compound.

Table 1: Hypothetical In Vitro Data for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Assay TypeParameterHypothetical Value
Radioligand Binding AssayKi15 nM
Cell-Based Functional AssayEC5050 nM
Cell Viability AssayCC50> 10 µM

Part 2: In Vivo Evaluation: From Administration to Efficacy

With a solid in vitro profile, the next phase is to evaluate the compound's behavior in a living organism. This step introduces the complexities of absorption, distribution, metabolism, and excretion (ADME) – factors that are absent in in vitro systems.

Pharmacokinetic (PK) Profiling

Understanding the concentration of the drug in the body over time is fundamental to linking in vitro potency to in vivo efficacy.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6).

  • Compound Administration: Administer 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester via the intended clinical route (e.g., oral gavage, intravenous injection) at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to isolate plasma and quantify the concentration of the parent compound and any major metabolites using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Pharmacodynamic (PD) and Efficacy Studies

The ultimate goal is to demonstrate that the compound elicits the desired biological effect in a disease-relevant animal model.

Experimental Protocol: Xenograft Tumor Model (Assuming an Oncology Target)

  • Tumor Implantation: Implant human tumor cells (relevant to the compound's target) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into vehicle control and treatment groups receiving different doses of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester.

  • Dosing: Administer the compound daily (or as determined by PK data) for a specified period.

  • Efficacy Readouts: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for biomarker analysis (e.g., target engagement, downstream pathway modulation).

  • Data Analysis: Compare tumor growth rates between treated and control groups to determine the dose-response relationship and the minimally effective dose.

Part 3: Bridging the Gap: Establishing the In Vivo-In Vitro Correlation

The core of the IVIVC lies in mathematically relating the in vitro data to the in vivo outcomes.

The IVIVC Framework

A successful IVIVC model often correlates an in vitro parameter (e.g., IC50, EC50) with an in vivo response (e.g., tumor growth inhibition). However, a direct correlation is often confounded by PK properties. Therefore, a more robust approach is to correlate the in vivo response with the in vivo target exposure, which can be predicted from the in vitro data and the PK profile.

Diagram 1: The IVIVC Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Modeling invitro_potency Target Potency (e.g., Ki, IC50) correlation_model Correlative Model (e.g., PK/PD Model) invitro_potency->correlation_model informs invitro_activity Cellular Activity (e.g., EC50) invitro_activity->correlation_model informs pk_study Pharmacokinetics (e.g., AUC, Cmax) pk_study->correlation_model provides exposure data efficacy_study Efficacy Study (e.g., Tumor Growth Inhibition) correlation_model->efficacy_study predicts

Caption: A simplified workflow illustrating the integration of in vitro and in vivo data to build a predictive IVIVC model.

Building the PK/PD Model

A pharmacokinetic/pharmacodynamic (PK/PD) model is a powerful tool for establishing an IVIVC. It mathematically links the drug concentration at the site of action (derived from PK data) to the observed biological effect (PD data).

Key Steps in PK/PD Modeling:

  • Data Integration: Combine the plasma concentration-time data from the PK study with the efficacy data (e.g., tumor volume) from the efficacy study.

  • Model Selection: Choose an appropriate PK/PD model (e.g., Emax model, sigmoid Emax model) that best describes the relationship between drug exposure and effect.

  • Parameter Estimation: Use non-linear regression analysis to estimate the model parameters, such as the Emax (maximum effect) and EC50 (in vivo potency).

  • Model Validation: Assess the goodness-of-fit of the model and validate its predictive performance.

Table 2: Hypothetical PK/PD Parameters for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

ParameterHypothetical ValueDescription
In vivo EC50200 nMThe plasma concentration required to achieve 50% of the maximal effect.
Emax80%The maximum achievable tumor growth inhibition.

The correlation is established by comparing the in vivo EC50 with the in vitro potency values. A strong correlation would be indicated if the in vivo EC50 is reasonably close to the in vitro IC50 or EC50, after accounting for factors like plasma protein binding.

Conclusion: A Roadmap for Predictive Drug Development

Establishing a robust in vivo-in vitro correlation is a multifaceted endeavor that requires a systematic and integrated approach. By meticulously characterizing a compound's in vitro properties, understanding its in vivo pharmacokinetics, and demonstrating its efficacy in relevant disease models, researchers can build predictive models that de-risk drug development and accelerate the journey of novel therapeutics from the laboratory to the clinic. While we have used 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester as a hypothetical example, the principles and methodologies outlined in this guide provide a universal roadmap for any small molecule drug discovery program.

References

  • Title: In Vivo-In Vitro Correlation (IVIVC): A Strategic Tool in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pharmacokinetic-Pharmacodynamic Modeling in Drug Discovery and Development Source: Clinical Pharmacology & Therapeutics URL: [Link]

  • Title: The Use of In Vitro and In Vivo Assays in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

Validation

orthogonal assay validation for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester targets

Orthogonal Assay Validation for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester Targets: A Comparative Guide As drug development professionals, we often encounter compounds that serve not as the final therapeutic, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assay Validation for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester Targets: A Comparative Guide

As drug development professionals, we often encounter compounds that serve not as the final therapeutic, but as critical mechanistic probes. The compound 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 866323-86-6) is the methyl ester precursor—and a known synthetic impurity—of the FDA-approved pan-HDAC inhibitor Belinostat (PXD101)[1][2].

While Belinostat utilizes a hydroxamic acid moiety as a Zinc-Binding Group (ZBG) to potently chelate the catalytic Zn2+ ion in the active site of Histone Deacetylases (HDACs)[3], its methyl ester analog lacks this chelating ability. Therefore, in Structure-Activity Relationship (SAR) campaigns, this methyl ester serves as an indispensable negative control and orthogonal probe . By comparing the active hydroxamic acid against the inactive methyl ester, researchers can definitively prove that observed cellular phenotypes are driven by on-target HDAC engagement rather than off-target lipophilic toxicity from the phenylsulfamoylphenyl "cap" group[2].

This guide details the orthogonal validation strategy required to objectively compare the target engagement and functional performance of these structural analogs.

The Rationale for Orthogonal Validation

Relying on a single assay format often leads to false positives due to assay interference or off-target cytotoxicity. A robust validation framework must answer three distinct causal questions:

  • Biochemical: Does the compound directly inhibit the enzyme's catalytic activity?

  • Biophysical/Cellular: Does the compound physically bind the target protein inside a living cell?

  • Functional: Does the binding event produce the expected downstream phenotypic consequence?

Workflow A Compound: 3-(3-Phenylsulfamoylphenyl) acrylic acid methyl ester B Biochemical Assay (Fluorogenic HDAC) A->B Catalytic Activity C Cellular Engagement (CETSA) A->C Physical Binding D Functional Readout (Western Blot) A->D Phenotypic Effect E Orthogonal Validation of Target Specificity B->E C->E D->E

Orthogonal validation workflow for evaluating HDAC target engagement and functional response.

Assay 1: Fluorogenic Biochemical Profiling

Causality & Principle: To establish baseline catalytic inhibition, we utilize a fluorogenic HDAC assay. This two-step reaction uses an acetylated lysine substrate linked to a fluorophore (AMC). Active HDAC deacetylates the lysine, sensitizing it to a developer (trypsin) that cleaves the molecule and releases fluorescence[4]. Because the methyl ester cannot chelate zinc, it should show a >1000-fold drop in potency compared to Belinostat.

Self-Validating Protocol:

  • Reagent Preparation: Dilute recombinant HDAC enzyme (e.g., HDAC1 or HDAC2) to 6 ng/µL in HDAC assay buffer (50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)[4].

  • Compound Titration: Prepare a 10-point dose-response curve (10 µM to 0.1 nM) of Belinostat, the methyl ester analog, and Vorinostat (SAHA) as a positive control. Maintain DMSO at a final concentration of ≤1% to prevent solvent-induced enzyme denaturation[4].

  • Incubation: In a black 96-well microtiter plate, combine 30 µL buffer, 5 µL of the inhibitor, and 5 µL of the fluorogenic substrate (200 µM). Add 10 µL of the diluted enzyme to initiate the reaction[4]. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity)[4]. Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence using a microplate reader at λex = 485 nm and λem = 528 nm[4].

Assay 2: Cellular Thermal Shift Assay (CETSA)

Causality & Principle: Biochemical assays do not account for cell permeability or intracellular target competition. CETSA bridges this gap by measuring the thermal stabilization of a protein upon ligand binding in intact cells[5][6]. When a drug binds its target, the thermodynamic stability of the protein increases, shifting its melting temperature (Tm) higher[6].

Mechanism HDAC HDAC Active Site Zinc Catalytic Zn2+ Ion HDAC->Zinc Active Belinostat (Hydroxamic Acid ZBG) Active->Zinc Chelates Zn2+ Inhibition Potent Enzyme Inhibition Active->Inhibition Inactive Methyl Ester Analog (No ZBG) Inactive->Zinc Fails to Chelate NoInhibition No Enzyme Inhibition Inactive->NoInhibition

Mechanistic comparison of zinc chelation between a hydroxamic acid and its methyl ester analog.

Self-Validating Protocol:

  • Cell Treatment: Culture K562 or HeLa cells to 80% confluency. Treat cells with 10 µM of the methyl ester, Belinostat, or vehicle (DMSO) for 30 minutes at 37°C[6].

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[5][6].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles in a buffer containing protease inhibitors. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[5].

  • Quantification: Collect the soluble supernatant and analyze via Western blot using an anti-HDAC1 or anti-HDAC6 antibody[5]. Plot the band intensities against temperature to calculate the apparent Tm shift (ΔTm).

Assay 3: Functional Downstream Readout (Western Blot)

Causality & Principle: Target engagement is only therapeutically relevant if it alters cellular biology. Inhibition of HDACs prevents the removal of acetyl groups from histones, leading to chromatin relaxation (hyperacetylation)[3][5]. We measure Acetyl-Histone H3 (Lys9) and Acetyl-Histone H4 (Lys8) to confirm functional efficacy.

Self-Validating Protocol:

  • Treatment: Plate HCT116 colon cancer cells and treat with varying concentrations (0.1, 1, and 10 µM) of the test compounds for 24 hours[3].

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) to isolate nuclei. Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to acid-extract the histones.

  • Immunoblotting: Resolve the neutralized extracts on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with primary antibodies against H3K9ac, H4K8ac, and total Histone H3 (loading control)[5].

  • Analysis: The methyl ester should show no increase in acetylation relative to the DMSO control, whereas Belinostat will show a robust, dose-dependent accumulation of acetylated histones[3].

Quantitative Data Comparison

The following table synthesizes expected experimental outcomes, demonstrating how the esterification of the hydroxamic acid completely abolishes target engagement and functional activity, validating its use as a negative control[1][2][3].

CompoundStructural ClassBiochemical IC50 (HDAC1)CETSA ΔTm (°C)Histone Hyperacetylation (Cellular)
Belinostat (PXD101) Hydroxamic Acid (Active)27 nM+ 4.5 °C+++ (Strong, dose-dependent)
Vorinostat (SAHA) Hydroxamic Acid (Control)15 nM+ 5.2 °C+++ (Strong, dose-dependent)
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester Methyl Ester (Inactive Analog)> 50,000 nM< 0.5 °C (No shift)- (Baseline, identical to DMSO)

References

  • BPS Bioscience. "Fluorogenic HDAC Assay Kit (Green)". BPS Bioscience. URL: [Link]

  • eLife. "Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays". eLife Sciences. URL: [Link]

  • ACS Publications. "Development of Purine-Based Hydroxamic Acid Derivatives: Potent Histone Deacetylase Inhibitors with Marked in Vitro and in Vivo Antitumor Activities". Journal of Medicinal Chemistry. URL: [Link]

  • ResearchGate. "Second-generation HDAC inhibitors. a Examples of hydroxamic acid". ResearchGate. URL: [Link]

  • NIH. "Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors: SAR exploration". Future Medicinal Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS No. 866323-86-6). As a specialized chemical intermediate likely used in...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS No. 866323-86-6). As a specialized chemical intermediate likely used in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations. This guide is designed for researchers, scientists, and laboratory professionals, offering field-proven insights to ensure operational safety and regulatory compliance.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of any laboratory chemical is a thorough understanding of its intrinsic hazards. 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is not a benign substance; its chemical structure dictates its classification as hazardous waste. Disposal procedures are therefore not merely logistical but are critical safety measures rooted in its chemical properties.

Compound Identification and Hazard Profile

A precise understanding of the compound's characteristics is the mandatory first step in a self-validating disposal system. The key properties and associated hazards are summarized below.

PropertyValue / InformationSource
Chemical Name 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester[1]
CAS Number 866323-86-6[1][2]
Molecular Formula C₁₆H₁₅NO₄S[1]
Physical Form Pale-yellow to Yellow-brown Solid
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol)[3]
Known Hazards H302: Harmful if swallowed. [1]
GHS Pictogram Exclamation Mark[1]
Signal Word Warning[1]
Structural Hazard Analysis: The "Why" Behind the Protocol

The disposal protocol is directly derived from the hazards presented by the compound's functional groups:

  • Acrylic Ester Moiety: Esters of acrylic acid are a well-documented class of reactive monomers. They can be volatile and may cause significant skin, eye, and respiratory irritation.[4][5][6] A critical, though less common, hazard is their potential for uncontrolled polymerization, which can be initiated by heat, light, or contamination.[5]

  • Aromatic Sulfonamide Group: This group is common in pharmaceuticals. While stable, its degradation in the environment can lead to the cleavage of the sulfur-nitrogen and sulfur-carbon bonds, releasing smaller, potentially ecotoxic molecules.[7]

  • Toxicity Classification: The official classification of "Harmful if swallowed" (H302) confirms its toxicological risk, mandating that it be handled as a hazardous material under the EPA's Resource Conservation and Recovery Act (RCRA).[8]

Due to these combined characteristics, this compound must be treated as regulated hazardous waste.

Standard Operating Procedure for Disposal

The following step-by-step protocol ensures the safe containment and disposal of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester from the point of generation to its final removal by certified personnel.

Step 2.1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste compound, ensure a standard laboratory PPE ensemble is worn:

  • Nitrile gloves (inspect for integrity before use).

  • Safety glasses or goggles.

  • A properly fastened laboratory coat.

Step 2.2: Waste Segregation

This is the most critical step for preventing accidents. Improper segregation can lead to violent chemical reactions.

  • Designated Waste Stream: This compound is a non-halogenated, solid organic chemical waste. It must be placed in a waste container specifically designated for this category.

  • Incompatibility Prevention: To prevent dangerous reactions, ensure the waste container for this compound is stored separately from the following chemical classes:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents[9]

    • Cyanides or Sulfides[9]

Step 2.3: Containerization and Labeling

Proper containment and labeling are regulatory requirements and essential for safety.

  • Select a Compatible Container: Use a container made of material that will not react with the chemical waste. The container must be in good condition with a secure, screw-top cap.[9][10]

  • Leave Headroom: Do not fill the container to the brim. Leave at least 10% of the volume as empty headspace to allow for potential expansion.[11]

  • Apply a Hazardous Waste Label: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester"

    • The CAS Number: 866323-86-6

    • A clear indication of the primary hazard (e.g., "Toxic").[10]

Step 2.4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation until it is ready for pickup.

  • Location: The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10]

  • Container Status: The waste container must be kept securely capped at all times, except when actively adding waste.[9]

  • Quantity Limits: Be aware of institutional and federal limits for waste accumulation. Once a container is full, it must be removed from the SAA within three days.[9][10]

Step 2.5: Final Disposal Arrangement
  • Contact EHS: The only acceptable final step is to contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[10][12][13]

  • Method of Destruction: Do not attempt to treat the chemical yourself. The EHS-contracted waste management company will transport the material to a licensed facility for proper disposal, which for this type of compound is typically high-temperature incineration .[11][12]

G cluster_lab In the Laboratory cluster_ehs EHS / Licensed Vendor gen 1. Generation of Waste ppe 2. Don PPE gen->ppe seg 3. Segregate into 'Solid Organic Waste' ppe->seg cont 4. Place in Labeled, Compatible Container seg->cont saa 5. Store in SAA (Capped) cont->saa pickup 6. Schedule EHS Pickup saa->pickup transport 7. Transport to TSDF* pickup->transport incin 8. Final Disposal via High-Temp Incineration transport->incin caption *TSDF: Treatment, Storage, and Disposal Facility

Fig 1. End-to-end workflow for compliant chemical waste disposal.

Emergency Protocol: Solid Spill Management

In the event of an accidental spill, a calm and methodical response is essential to mitigate exposure and ensure safety.

  • SECURE THE AREA: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • DON PPE: Before approaching the spill, don all required PPE, including double gloves if necessary.

  • CONTAIN THE SPILL: For a solid, prevent it from becoming airborne. Do not dry sweep.

  • COLLECT MATERIAL: Gently collect the spilled solid using a scoop or by wiping with a damp cloth to minimize dust generation.[14]

  • PACKAGE WASTE: Place all collected material and any contaminated cleaning supplies (e.g., cloths, gloves) into a new, sealable container.[14][15]

  • LABEL AND DISPOSE: Label the container as "Hazardous Waste: Spill Debris" with the chemical name and dispose of it through the EHS waste stream as described in Section 2.

  • DECONTAMINATE: Wipe the spill surface area thoroughly with an appropriate solvent, followed by soap and water.

  • REPORT: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

G spill Spill Occurs secure 1. Secure Area & Alert Others spill->secure ppe 2. Don PPE secure->ppe contain 3. Contain Spill (No Dry Sweeping!) ppe->contain collect 4. Gently Collect Solid Material contain->collect package 5. Package & Label Spill Debris collect->package decon 6. Decontaminate Surface Area package->decon report 7. Report to EHS decon->report end Spill Managed report->end

Fig 2. Step-by-step workflow for managing a solid chemical spill.

Prohibited Disposal Methods

To ensure environmental protection and regulatory compliance, the following disposal methods are strictly forbidden.

  • DO NOT Dispose Down the Drain: This compound is classified as hazardous and is only slightly soluble in water.[3] Drain disposal can violate EPA regulations and harm aquatic ecosystems and wastewater treatment processes.[9][16]

  • DO NOT Dispose in Regular Trash: Disposing of hazardous chemicals in the solid waste stream is illegal and poses a significant risk to sanitation workers and the environment.[16]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester in a manner that prioritizes personal safety, maintains scientific integrity, and ensures environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Structure-toxicity relationships of acrylic monomers. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]

  • Acrylic acid. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • Acrylic acid (HSG 104, 1997). (n.d.). INCHEM. Retrieved from [Link]

  • Acrylic Acid 4-Hydroxybutyl Ester Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. (n.d.). JIGS Chemical Limited. Retrieved from [Link]

  • Safety data sheet. (2023, December 5). CPAChem. Retrieved from [Link]

  • Safety Data Sheet. (2025, February 13). Angene Chemical. Retrieved from [Link]

  • (Z)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid. (n.d.). Axios Research. Retrieved from [Link]

  • Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. (2024, June 15). ACS Publications. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022, August). ResearchGate. Retrieved from [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017, December 5). ACS Publications. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester
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3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester
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